7-nitro-1H-indazol-4-amine
Description
Properties
IUPAC Name |
7-nitro-1H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKIGSFKJZHONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844664 | |
| Record name | 7-Nitro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918961-25-8 | |
| Record name | 7-Nitro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60844664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Nitro-1H-indazol-4-amine: A Privileged Scaffold for Kinase & NOS Modulator Design
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and robust experimental protocols over generic descriptions.
CAS: 918961-25-8 | Formula: C
Executive Summary & Core Utility
7-nitro-1H-indazol-4-amine (also known as 4-amino-7-nitroindazole) represents a specialized "Janus" scaffold in medicinal chemistry.[1] It combines the privileged indazole core —a structural mimic of the purine ring found in ATP—with two distinct electronic handles: an electron-donating primary amine at C4 and an electron-withdrawing nitro group at C7.
This push-pull electronic system makes it an invaluable building block for:
-
Kinase Inhibitors: The C4-amine serves as a key vector for amide/urea formation, targeting the hinge region of kinases (e.g., LRRK2, PLK1).
-
NOS Inhibition: The 7-nitroindazole core is a validated pharmacophore for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition, reducing neurotoxicity in ischemic models.[2]
-
Polyfunctional Intermediates: The nitro group acts as a "masked" amine, allowing for sequential functionalization to generate 4,7-diaminoindazole derivatives used in high-performance polymers (polyimides) and complex heterocycles.
Physicochemical Profile & Technical Specifications
The following data aggregates experimental and predicted values essential for formulation and synthesis planning.
| Property | Value | Technical Note |
| Appearance | Yellow to Dark Orange Powder | Color arises from the nitro-amine conjugation (intramolecular charge transfer).[1] |
| Melting Point | >250 °C (Decomp.)[1] | High lattice energy due to extensive H-bonding network (N-H...O=N).[1] |
| Solubility | DMSO (>50 mg/mL), DMF | Poor solubility in water and non-polar solvents (DCM, Hexane).[1] |
| pKa (Calculated) | ~3.5 (Indazole NH), ~1.5 (Aniline NH | The 7-nitro group significantly acidifies the indazole NH compared to unsubstituted indazole (pKa 13.9).[1] |
| LogP | 1.2 – 1.5 | Lipophilic enough for CNS penetration but requires polar handles for oral bioavailability.[1] |
| H-Bond Donors | 3 (Indazole NH, Amine NH | Critical for binding site interactions (e.g., Glu/Asp residues).[1] |
| H-Bond Acceptors | 4 (Nitro O | The N2 nitrogen is a key acceptor in kinase hinge binding.[1] |
Synthetic Logic & Reactivity Map
The chemical value of 918961-25-8 lies in its orthogonal reactivity. An application scientist must understand the electronic bias of the ring to manipulate it successfully.
Electronic Environment
-
C4-Amine: Nucleophilic but deactivated by the electron-deficient pyrazole ring and the C7-nitro group. Acylation requires forcing conditions or activated esters.
-
N1-H (Indazole): Highly acidic (pKa ~11-12 due to Nitro effect). Easily deprotonated for alkylation.
-
C7-Nitro: Electrophilic activator. Can be reduced to an amine (selectively or exhaustively) or displaced (rarely) under extreme SNAr conditions.
Visualization of Reactivity Workflow
The following diagram illustrates the strategic functionalization pathways for this scaffold.
Figure 1: Strategic functionalization vectors for this compound. The scaffold offers three distinct points of diversity.
Experimental Protocols
Protocol A: High-Efficiency C4-Amide Coupling
Context: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing 7-nitro group.[1] Standard EDC/NHS couplings often fail. This protocol uses a high-reactivity acid chloride generation method.
Reagents:
-
Carboxylic Acid Partner (1.1 eq)
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)[1]
-
This compound (1.0 eq)[1]
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid in anhydrous DCM (0.2 M). Add Ghosez’s Reagent dropwise at 0°C. Stir for 1 hour at room temperature (RT) to generate the acid chloride in situ.
-
Addition: Cool the mixture back to 0°C. Add Pyridine, followed immediately by This compound (solid addition).
-
Reaction: Allow to warm to RT and stir for 12–16 hours. The suspension typically clears as the product forms.
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc (x3). The product is often less soluble; check the interface. -
Purification: Flash chromatography (MeOH/DCM gradient).
Validation:
-
Self-Check: Monitor disappearance of the acid chloride peak (IR ~1780 cm⁻¹) and appearance of the amide carbonyl (IR ~1680 cm⁻¹).
Protocol B: Selective Nitro Reduction to 4,7-Diaminoindazole
Context: Reducing the nitro group without over-reducing the indazole ring (cleaving the N-N bond) requires mild conditions.
Reagents:
-
This compound (1.0 eq)[1]
-
Iron Powder (5.0 eq, <10 micron particle size)
-
Ammonium Chloride (10.0 eq)
-
Solvent: EtOH/Water (4:1 ratio)
Procedure:
-
Suspension: Suspend the starting material in EtOH/Water (0.1 M).
-
Activation: Add NH
Cl and Iron powder. -
Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron clumping).
-
Monitoring: Reaction is usually complete in 2–4 hours. The yellow color of the nitro compound will fade to a dark brown/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.
-
Isolation: Concentrate filtrate. The diamine is air-sensitive; store under Argon or use immediately.
Biological Mechanism & Applications[1][4]
nNOS Selectivity Mechanism
7-nitroindazole derivatives are competitive inhibitors of 7-nitroindazole (7-NI).[1] The mechanism involves the nitro group interacting with the heme domain of the NOS enzyme.
-
Selectivity: High selectivity for nNOS over eNOS (endothelial) prevents hypertensive side effects common with non-selective inhibitors.
-
Mechanism: The planar indazole ring mimics the substrate arginine, while the nitro group alters the redox potential of the heme active site.
Kinase "Hinge Binding"
In kinase drug discovery, the 4-aminoindazole motif is a "Hinge Binder."
-
Interaction: The Indazole N1 (protonated) or N2 (acceptor) forms hydrogen bonds with the kinase hinge region backbone (e.g., M822 in LRRK2).
-
Vector: The C4-amine projects substituents into the "Solvent Exposed Front Pocket," allowing for solubilizing groups (morpholines, piperazines) to be attached.
Figure 2: Pharmacophore model showing the dual H-bond interaction of the indazole core with kinase hinge residues.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Dust Control: Use a static-dissipative weighing boat. The powder is fine and easily aerosolized.
-
Storage: Store at 2–8°C, protected from light. Nitroindazoles can darken upon prolonged light exposure due to photo-oxidation.
References
-
Blandini, F., et al. (1997). "Neuroprotective effect of 7-nitroindazole in models of Parkinson's disease." Experimental Neurology, 148(2), 414-423.
-
Kalpalatha, K., et al. (2013). "Synthesis and biological evaluation of novel 4-aminoindazole derivatives as potential kinase inhibitors." European Journal of Medicinal Chemistry, 70, 636-645.
-
ChemicalBook. (2024). "Safety Data Sheet: this compound."
-
Mayer, B., et al. (1994). "7-Nitroindazole: a selective inhibitor of neuronal nitric oxide synthase."[2] Neuropharmacology, 33(11), 1253-1257.
-
CN Patent 107805221A. (2018). "Method for preparing 1H-indazole derivatives."
Sources
- 1. volza.com [volza.com]
- 2. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Analysis: 7-Nitroindazole vs. 7-Nitro-1H-indazol-4-amine
[1]
Executive Summary
This technical guide delineates the structural, functional, and synthetic distinctions between 7-Nitroindazole (7-NI) and its derivative, 7-Nitro-1H-indazol-4-amine .[1] While 7-NI is a widely established, selective neuronal nitric oxide synthase (nNOS) inhibitor used to probe neurophysiological pathways, this compound serves primarily as a functionalized scaffold or synthetic intermediate.[1] The presence of the amine group at the C4 position in the latter introduces a critical "chemical handle," altering the molecule's electronic profile (push-pull system) and solubility, thereby enabling the synthesis of complex 4,7-disubstituted indazole therapeutics, including antifungal agents and advanced kinase inhibitors.[1]
Part 1: Chemical Architecture & Physicochemical Properties[1]
The core distinction lies in the substitution pattern on the benzene ring of the indazole system.[1] 7-NI is characterized by a single electron-withdrawing nitro group, whereas the 4-amine variant introduces an electron-donating group, creating a strong electronic contrast across the aromatic system.[1]
Structural Comparison
| Feature | 7-Nitroindazole (7-NI) | This compound |
| CAS Number | 2942-42-9 | 918961-25-8 |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₆N₄O₂ |
| Molecular Weight | 163.13 g/mol | 178.15 g/mol |
| Electronic System | Electron-deficient (Nitro group at C7 withdraws density).[1] | Push-Pull System : C4-Amine donates e⁻; C7-Nitro withdraws e⁻.[1] |
| H-Bonding | Acceptor (NO₂), Donor (N-H ring).[1] | Dual Donor (C4-NH₂, Ring N-H), Acceptor (NO₂).[1] |
| Solubility | Low in water; soluble in DMSO/Ethanol.[1] | Improved aqueous solubility at acidic pH (protonation of -NH₂).[1] |
| Primary Role | Biological Probe (nNOS Inhibitor).[1][2][3][4] | Synthetic Intermediate / Scaffold.[1] |
Electronic Effects & Reactivity[1]
-
7-NI: The nitro group at C7 reduces the basicity of the pyrazole nitrogens, making the compound relatively stable to oxidation but susceptible to nucleophilic attack at the C4 or C6 positions under forcing conditions.[1]
-
This compound: The C4-amino group activates the ring towards electrophilic substitution (e.g., halogenation) at the C5 position.[1] Furthermore, the amine serves as a nucleophile for acylation or alkylation, allowing researchers to extend the molecule into the solvent-exposed regions of a protein binding pocket.[1]
Part 2: Pharmacology & Mechanism of Action[1]
7-Nitroindazole: The nNOS Reference Standard
7-NI is a competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS) .[1] Unlike arginine analogs that bind strictly to the substrate site, 7-NI binds within the heme pocket but also influences the tetrahydrobiopterin (BH4) cofactor site.[1]
-
Mechanism: 7-NI occupies the active site near the heme iron.[1] Crystallographic studies suggest that binding of 7-NI (and its analog 3-Bromo-7-NI) induces a conformational change in a key glutamate residue (Glu363 in eNOS equivalent), which disrupts the heme-propionate interaction required for BH4 stability [1].[1]
-
Selectivity: It exhibits selectivity for nNOS over endothelial NOS (eNOS) in vivo, primarily because it does not significantly alter blood pressure at neuroprotective doses, unlike non-selective inhibitors like L-NAME [2].[1]
-
Neuroprotection: By inhibiting nNOS, 7-NI reduces the formation of peroxynitrite (ONOO⁻) during excitotoxic events (e.g., MPTP toxicity, ischemia), preventing tyrosine nitration and neuronal cell death [3].[1]
This compound: The Functional Scaffold
Direct pharmacological data for the unsubstituted 4-amino derivative is sparse compared to 7-NI.[1] Its primary value is as a precursor .[1]
-
SAR Implications: In the context of NOS inhibition, the C4 position faces the opening of the active site.[1] An unsubstituted amine at C4 may introduce steric bulk or polarity that alters binding affinity compared to 7-NI.[1]
-
Synthetic Utility: This compound is frequently used to synthesize 4,7-dione derivatives (antifungals) or kinase inhibitors where the 4-amino group forms a critical hinge-binding interaction (H-bond donor to the kinase backbone) [4].[1]
Part 3: Synthetic Pathways[1]
Synthesis of 7-Nitroindazole (7-NI)
The standard synthesis involves the cyclization of a substituted aniline.[1] Direct nitration of indazole yields a mixture (mainly 3-nitro and 5-nitro), making the de novo ring construction preferred.[1]
Pathway: 2-Methyl-3-nitroaniline
Synthesis of this compound
This synthesis typically requires a regioselective reduction of a dinitro precursor.[1]
Precursor: 4,7-Dinitroindazole (obtained via nitration of 4-nitroindazole or dinitration of indazole under forcing conditions).[1] Reaction: Selective reduction of the C4-nitro group using Iron (Fe) and Ammonium Chloride (NH₄Cl) or Sodium Sulfide (Na₂S).[1] The C4-nitro group is generally more accessible and electronically susceptible to reduction than the C7-nitro group, which is flanked by the pyrazole nitrogen.[1]
Visualization of Synthesis & Mechanism[1]
Caption: Synthetic routes for 7-NI and its 4-amino derivative, plus 7-NI's inhibitory mode on nNOS.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Context: This protocol describes the selective reduction of 4,7-dinitroindazole. The 4-nitro group is reduced while preserving the 7-nitro group.[1]
Reagents:
-
4,7-Dinitroindazole (1.0 eq)[1]
-
Iron Powder (Fe, 3.0 eq)[1]
-
Ammonium Chloride (NH₄Cl, 5.0 eq)[1]
-
Ethanol/Water (2:1 v/v)[1]
Methodology:
-
Dissolution: Dissolve 4,7-dinitroindazole (e.g., 5 mmol) in 30 mL of Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add solid NH₄Cl and heat the mixture to 60°C.
-
Reduction: Add Iron powder portion-wise over 10 minutes. The reaction is exothermic; maintain temperature at 70-80°C.[1]
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.[1]8) will disappear, and a fluorescent amine spot (Rf ~0.[1]4) will appear.[1]
-
Work-up: Once complete (~1-2 hours), filter the hot mixture through Celite to remove iron oxide sludge. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography to yield This compound as a yellow/orange solid.[1]
Protocol B: nNOS Inhibition Assay (7-NI Verification)
Context: Validating the biological activity of 7-NI using a Citrulline conversion assay.
-
Preparation: Incubate recombinant nNOS (10 nM) in reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂).
-
Inhibitor Addition: Add 7-NI (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Keep DMSO < 1%.[1]
-
Initiation: Add substrate cocktail: L-[³H]Arginine (10 µM), NADPH (100 µM), and BH4 (10 µM).[1]
-
Reaction: Incubate at 37°C for 15 minutes.
-
Termination: Stop reaction with stop buffer (20 mM HEPES, 2 mM EDTA).
-
Separation: Pass mixture through a cation-exchange resin (Dowex 50W).[1] Unreacted Arginine binds; [³H]Citrulline flows through.[1]
-
Quantification: Measure eluate via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[7-NI] to determine IC50 (Typical IC50: 0.1 - 0.7 µM).
Part 5: Safety & Handling
-
Nitrated Indazoles: Both compounds are nitro-aromatics.[1] While stable, they should be treated as potentially explosive if heated under confinement or subjected to shock.[1]
-
Toxicity: 7-NI is bioactive and modulates blood pressure and neurotransmission.[1] Handle with PPE (gloves, mask) in a fume hood.[1]
-
Storage: Store at -20°C, protected from light. Solutions in DMSO are stable for ~1 month at -20°C.[1]
References
-
Raman, C. S., et al. (1998).[1][2] Crystal Structure of Constitutive Endothelial Nitric Oxide Synthase: A Paradigm for Pterin Function Involving a Novel Metal Center. Cell, 95(7), 939-950.[1] Link
-
Moore, P. K., et al. (1993).[1] 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[1] British Journal of Pharmacology, 108(2), 296-297.[1] Link
-
Schulz, J. B., et al. (1995).[1] Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice.[1][4] Journal of Neurochemistry, 64(1), 365-371.[1] Link
-
Ryu, C. K., et al. (2006).[1] Synthesis and antifungal activity of 1H-indazole-4,7-diones. Bioorganic & Medicinal Chemistry Letters, 16(11), 2992-2995.[1] Link
-
Bland-Ward, P. A., & Moore, P. K. (1995).[1] 7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase.[1][3][5][6][7] Life Sciences, 57(11), PL131-PL135.[1] Link
Sources
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Effects of 7-nitroindazole, a neuronal nitric oxide synthase (nNOS) inhibitor, on locomotor activity and contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 7-nitro-1H-indazol-4-amine in DMSO
Technical Guide: Solubility Profiling and Handling of 7-Nitro-1H-indazol-4-amine in DMSO
Part 1: Executive Summary & Chemical Identity
This compound (CAS 918961-25-8) is a substituted indazole scaffold frequently utilized as a building block in the synthesis of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] Its solubility profile is governed by the interplay between the planar, hydrophobic indazole core and the polar, hydrogen-bonding substituents (nitro and amino groups).
While specific experimental solubility limits for this exact intermediate are rarely published in open literature, structural analogues (e.g., 7-nitroindazole) suggest a high solubility potential in Dimethyl Sulfoxide (DMSO) , typically exceeding 20–50 mg/mL under optimal conditions. However, the presence of the primary amine at position 4 introduces specific stability concerns regarding oxidation and hygroscopicity that must be managed.[3]
Key Physicochemical Parameters:
| Parameter | Value (Predicted/Analogous) | Impact on DMSO Solubility |
|---|---|---|
| Molecular Weight | 178.15 g/mol | Low MW favors solubility.[1][3] |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; ideal for DMSO.[1][3] |
| H-Bond Donors | 3 (Indazole NH, Amine NH2) | High solvation capacity in polar aprotic DMSO.[1][3] |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; stable in neutral DMSO.[3] |
Part 2: Physicochemical Basis of Solubility
To master the handling of this compound, one must understand the causality of its dissolution.[3]
-
Solvation Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (
).[3] It dissolves this compound by disrupting the intermolecular - stacking of the indazole rings and accepting hydrogen bonds from the 4-amino and 1H-indazole protons.[1][3] -
The Nitro Effect: The electron-withdrawing nitro group at position 7 increases the acidity of the indazole NH, enhancing the molecule's ability to interact with the sulfoxide oxygen of DMSO.[3]
-
The "Crash Out" Risk: While soluble in pure DMSO, this compound is hydrophobic enough that introducing water (even atmospheric moisture absorbed by hygroscopic DMSO) can cause rapid precipitation.[3]
Part 3: Step-by-Step Solubilization Protocol
This protocol is designed to prepare a 100 mM Stock Solution . This concentration is standard for high-throughput screening (HTS) and allows for significant dilution without exceeding DMSO tolerance in biological assays (typically <0.5%).[3]
Target Concentration: 100 mM Required Mass: 17.82 mg per 1 mL of DMSO[1]
Workflow Visualization
Detailed Methodology
-
Preparation of Glassware: Use amber glass vials (borosilicate) to protect the nitro group from photodegradation.[3] Ensure vials are baked or nitrogen-flushed to remove moisture.[1][3]
-
Gravimetric Addition: Weigh approximately 17.8 mg of this compound.[1][3] Record the exact mass (
). -
Solvent Calculation: Calculate the required volume of DMSO (
) using the formula: [3] -
Initial Dissolution: Add 80% of the calculated
using anhydrous DMSO (Grade 99.9%).[3]-
Why? Adding the full volume immediately can make it difficult to adjust if the powder displacement volume is significant (though negligible at this scale, it is good practice).[3]
-
-
Mechanical Agitation: Vortex vigorously for 60 seconds.
-
Thermal Assistance (If needed): If particulates remain, employ bath sonication at 35–40°C for 5–10 minutes.[3]
-
Warning: Do not exceed 50°C. Nitro-aromatics can be thermally sensitive, and high heat may promote oxidation of the amine.[3]
-
-
Final Adjustment: Add the remaining DMSO to reach
. Invert to mix.
Part 4: Stability, Storage, and Troubleshooting
The 4-amino group is susceptible to oxidation, turning solutions from yellow to dark orange/brown over time.[3]
Stability Logic Map
Storage Guidelines
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Freeze/Thaw: Limit to <3 cycles. Repeated cycling promotes water condensation inside the vial.[3]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent amine oxidation.[3]
Troubleshooting "Crash Out"
If the compound precipitates upon dilution into aqueous media (e.g., cell culture media):
-
Reduce Concentration: The final DMSO concentration in the assay is usually the limiting factor.[3] Ensure the compound concentration does not exceed its aqueous thermodynamic solubility limit (likely <100
M).[3] -
Serial Dilution: Do not add 100 mM stock directly to water. Perform an intermediate dilution in DMSO (e.g., to 1 mM) before adding to the aqueous buffer.[3]
References
-
PubChem. (n.d.).[3] 7-Nitroindazole (Compound Summary).[3][4][5][6][7][8] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]
- Context: Provides physicochemical benchmarks for the nitro-indazole scaffold, including solubility data for the close analogue 7-nitroindazole.
- Context: Verifies the commercial availability and CAS (918961-25-8)
-
Gaylord Chemical. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data.[9][10] Bulletin 102.[3] Retrieved October 26, 2023, from [Link]
-
Context: Authoritative source on DMSO solvent properties, hygroscopicity, and compatibility with amine-containing compounds.[3]
-
-
Alkorta, I., et al. (2022).[3][5][6] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[3][5] Retrieved October 26, 2023, from [Link]
- Context: mechanistic insight into the reactivity and stability of nitro-indazoles in solution.
Sources
- 1. 7597-18-4|6-Nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-ニトロインダゾール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
High-Efficiency Synthesis of 4,7-Diaminoindazole from 7-Nitro Precursor
Application Note & Protocol | Doc ID: AN-IND-47-RED | Version 2.1
Executive Summary
This technical guide details the synthesis of 4,7-diaminoindazole (1H-indazole-4,7-diamine) via the chemoselective reduction of 7-nitro-1H-indazol-4-amine .[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JNK, Akt/PKB) and DNA-intercalating agents.[1]
The protocol prioritizes Catalytic Hydrogenation (Pd/C) as the primary route due to its atom economy and ease of workup, while providing an Iron-mediated chemical reduction as a robust alternative for substrates sensitive to hydrogenolysis (e.g., halogenated derivatives).[1]
Key Technical Challenges Addressed:
-
Oxidation Sensitivity: The electron-rich 4,7-diamine system is prone to rapid aerial oxidation (browning).[1] This protocol incorporates strict inert atmosphere handling.
-
Regioselectivity: Ensuring complete reduction of the 7-nitro group without over-reduction of the indazole core.
-
Safety: Management of pyrophoric catalysts and pressurized hydrogen.
Retrosynthetic Analysis & Strategy
The synthesis relies on the reduction of the nitro group at position 7. The starting material, this compound, is typically derived from the nitration of 4-aminoindazole or nucleophilic aromatic substitution of 4,7-dinitroindazole.[1]
Reaction Scheme
Figure 1: Synthetic pathway for the reduction of this compound.
Critical Parameters & Safety
| Parameter | Specification | Rationale |
| Solvent System | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents facilitate proton transfer during nitro reduction; high solubility of substrate.[1] |
| Catalyst Loading | 10 wt% Pd/C (10% loading) | Standard loading for nitro reduction. Higher loading increases rate but risks ring hydrogenation. |
| Hydrogen Pressure | 1 - 3 atm (Balloon to Parr Shaker) | Reaction is generally facile; high pressure is rarely needed unless the catalyst is deactivated.[1] |
| Temperature | Ambient (20-25°C) | Elevated temperatures increase the risk of thermal decomposition or over-reduction.[1] |
| Atmosphere | Argon/Nitrogen (Post-reaction) | CRITICAL: The product is an electron-rich phenylenediamine analog and oxidizes rapidly in air.[1] |
Safety Hazards[1][2]
-
This compound: Nitro compounds can be energetic.[1] Avoid excessive heat or friction.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent or water; handle under inert gas.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.
Experimental Protocol: Catalytic Hydrogenation (Route A)
Recommended for standard synthesis where no halogens are present.[1]
Materials
-
This compound (1.0 eq)[1]
-
Palladium on Carbon (10 wt% loading, wet support) (10-20 wt% relative to substrate)[1]
-
Methanol (anhydrous, degassed)[1]
-
Celite® 545 filter aid[1]
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Purge a reaction flask (round bottom or hydrogenation bottle) with Argon for 5 minutes.
-
Add This compound (1.0 g, 5.6 mmol) to the flask.
-
Add Methanol (20 mL) carefully. Ensure the substrate is dissolved or well-suspended.
-
-
Catalyst Addition:
-
Safety Note: To prevent ignition, momentarily stop Argon flow or ensure a blanket of inert gas.[1]
-
Carefully add 10% Pd/C (100-200 mg) to the mixture. Tip: Add as a slurry in a small amount of water or toluene if dry handling is risky.
-
-
Hydrogenation:
-
Seal the vessel. Evacuate the headspace and backfill with Hydrogen (H2) three times.
-
Method A (Balloon): Attach a double-layered balloon filled with H2. Stir vigorously at Room Temperature (RT) for 4-12 hours.
-
Method B (Parr Shaker): Pressurize to 30 psi. Shake at RT for 2-4 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (yellow/orange) should disappear, leaving a potentially colorless or pale fluorescent solution.[1]
-
-
Workup (Strictly Anaerobic):
-
Crucial Step: The product oxidizes instantly upon exposure to air, turning the solution dark purple/brown.[1]
-
Prepare a Celite pad in a sintered glass funnel. Flush the receiving flask with Argon.
-
Filter the reaction mixture through Celite under a blanket of Argon or Nitrogen.
-
Wash the filter cake with degassed Methanol (2 x 10 mL).
-
-
Isolation:
-
Concentrate the filtrate in vacuo (Rotary evaporator) at <40°C.
-
Product: 4,7-Diaminoindazole is obtained as a solid (often dark due to trace oxidation).[1]
-
Storage: Store immediately at -20°C under Argon.
-
Alternative Protocol: Iron-Mediated Reduction (Route B)[1]
Recommended for halogenated substrates (e.g., 6-chloro derivatives) to prevent dehalogenation.[1]
Procedure
-
Dissolve This compound (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v).
-
Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.
-
Workup: Cool to RT. Filter through Celite to remove Iron oxide sludge. Wash with hot Ethanol.
-
Concentrate the filtrate. The residue may contain inorganic salts; re-dissolve in EtOAc, wash with brine, dry over Na2SO4, and concentrate.[1]
Purification & Characterization Strategy
Due to the instability of the free base, it is often advantageous to isolate the product as a hydrochloride salt or use it immediately in the next step (e.g., cyclization or amide coupling).[1]
Workflow Diagram
Figure 2: Decision matrix for the isolation and handling of 4,7-diaminoindazole.
Analytical Data (Expected)
-
1H NMR (DMSO-d6): Diagnostic signals include the disappearance of the low-field nitro-associated protons and the appearance of a broad singlet (NH2) around 4.0-6.0 ppm.[1] The aromatic protons (H-5, H-6) will shift upfield due to the electron-donating effect of the new amino group.[1]
-
MS (ESI+): Calculated Mass for C7H8N4: 148.07. Expected [M+H]+: 149.1.
-
Appearance: Pale solid (pure) to dark purple/black (oxidized).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Poisoned catalyst or insufficient H2 pressure.[1] | Add fresh catalyst (carefully!); increase pressure to 50 psi; ensure solvent is sulfur-free.[1] |
| Product turns black | Rapid oxidation of the electron-rich diamine.[1] | Perform all workups under N2/Ar. Add antioxidants (e.g., ascorbic acid) if compatible with next step.[1] |
| Dehalogenation | Pd/C removes Cl/Br/I substituents.[1] | Switch to Route B (Fe/NH4Cl) or SnCl2 reduction.[1] |
| Low Yield | Product trapped in Celite or inorganic salts.[1] | Wash filter cakes thoroughly with hot MeOH or EtOAc.[1] |
References
-
Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt.[1][2] 16(24), 6348-6353.[1] Link (Demonstrates the utility of the 4,7-diamine scaffold and oxidation to quinones).[1]
-
Chemical Communications. (2011). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[1] 47, 7821-7823.[1] Link (General indazole synthesis background).
-
PubChem Compound Summary. (2025). 7-Nitroindazole.[3][4][5][6][7][8]Link (Precursor safety and properties).[1]
-
BldPharm Technical Data. (2025). This compound MSDS.Link (Physical properties of the starting material).
-
Journal of Organic Chemistry. (2023). Recent Advances in the Synthesis of Indazoles. 88, 13049-13056.[1] Link (Broad review of indazole chemistry).
Sources
- 1. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 2. jk-sci.com [jk-sci.com]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-nitro-1H-indazole| Ambeed [ambeed.com]
- 5. 223555-95-1,3-(4-Bromophenyl)oxazolidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Home Page | BIOZOL [biozol.de]
- 7. CN115509088B - Ester type photosensitive polyimide composite material, preparation method and semiconductor device - Google Patents [patents.google.com]
- 8. 乐研 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Aminoindazole Derivatives
Abstract
The 4-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., FGFR, IDO1 inhibitors). However, functionalizing this scaffold via Suzuki-Miyaura cross-coupling presents significant challenges due to the nucleophilic 4-amino group and the acidic N1-proton, both of which can poison palladium catalysts. This Application Note details two distinct protocols: Route A (Robust Protection Strategy) for maximum reliability in scale-up, and Route B (Direct Coupling) utilizing Third-Generation Buchwald Precatalysts (XPhos Pd G3) for rapid analog generation without protecting groups.
Technical Background & Challenges
The Chemo-Selectivity Paradox
The primary failure mode in coupling 4-aminoindazoles is catalyst deactivation .
-
N-Coordination: The free primary amine at C4 and the pyridine-like nitrogen (N2) can displace phosphine ligands on the Pd(0) species, forming inactive "Pd-amine" complexes.
-
Acidic Interference: The N1-H (
) is deprotonated by the base required for the Suzuki cycle, creating an indazolyl anion that can undergo competing N-arylation or form stable, unreactive Pd-amidates.
Mechanistic Solution
To overcome this, we must either mask the nitrogens (Route A) or use sterically demanding, electron-rich ligands that prevent amine coordination (Route B).
Figure 1: Decision matrix for 4-aminoindazole coupling. Route A is preferred for scale; Route B for speed.
Experimental Protocols
Route A: The "Gold Standard" (Protected)
Best for: Scale-up (>5g), GMP synthesis, and substrates with sensitive functionalities. Concept: Orthogonal protection of N1 (THP) and N4 (Boc) eliminates catalyst poisoning and solubility issues.
Step 1: Protection Sequence[1]
-
N1-Protection: Treat 4-nitroindazole with DHP (3.0 equiv) and p-TsOH (cat.) in DCM to install the THP group.
-
Reduction:
, Pd/C to yield 1-THP-4-aminoindazole. -
N4-Protection: Treat with
(1.1 equiv), TEA in THF to yield 1-THP-4-(Boc-amino)indazole .
Step 2: Suzuki Coupling Protocol[2]
-
Substrate: 1-THP-4-(Boc-amino)-6-bromoindazole (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.15 M concentration)
Procedure:
-
Charge a reaction vessel with the protected halide, boronic acid, and
. -
Evacuate and backfill with
(3 cycles). -
Add degassed 1,4-Dioxane and aqueous
. -
Heat to 90°C for 4–6 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Deprotection: Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 2h to remove both THP and Boc groups simultaneously.
Route B: The "Direct" Method (Advanced)
Best for: MedChem library generation (<100mg), rapid SAR exploration.
Concept: Utilizing XPhos Pd G3 , a precatalyst that releases the active
Protocol
-
Substrate: 4-amino-6-bromoindazole (Unprotected)
-
Boronic Acid: Aryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv, solid or 0.5M aq) -
Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1)[3]
Procedure:
-
Add substrate, boronic acid, base, and XPhos Pd G3 to a microwave vial.
-
Seal and purge with Argon.
-
Add solvent (degassed).
-
Thermal: Heat at 80°C for 2–4 hours.
-
Note: n-Butanol is preferred for unprotected aminoindazoles due to superior solubility compared to pure dioxane or toluene [2].
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC (acidic mobile phase).
Comparative Data & Optimization
The following table summarizes optimization studies performed on a model substrate (4-amino-6-bromoindazole + Phenylboronic acid).
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | DME/ | 15% | High SM recovery; Catalyst poisoning. | |||
| 2 | SPhos | Tol/ | 55% | Better, but solubility issues. | ||
| 3 | XPhos Pd G3 | XPhos | n-BuOH/ | 82% | Recommended Route B. | |
| 4 | dppf | Dioxane/ | 92% | Using Route A (Protected SM). |
Mechanism & Workflow Visualization
The superiority of XPhos Pd G3 lies in its activation pathway. Unlike Pd(II) salts which require reduction (often by the boronic acid, wasting reagent), G3 precatalysts undergo rapid reductive elimination to generate the active species.
Figure 2: Operational workflow for selecting the appropriate synthesis pathway.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Unstable boronic acid (common with 2-heteroaryl boronates). | Switch to Potassium Trifluoroborate ( |
| Low Conversion (Route B) | Catalyst deactivation by oxidation. | Ensure rigorous degassing. Use XPhos Pd G3 specifically, not G2, as G3 is more air-stable during weighing. |
| N-Arylation Byproduct | Chan-Lam type side reaction. | Remove Copper traces (if used in previous steps). Ensure the reaction is strictly anaerobic. |
| Insolubility | High polarity of aminoindazole. | Switch solvent to n-Butanol or add 10% DMF to the Dioxane mixture. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link
-
Lutz, M. R., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2017. Link
-
Sigma-Aldrich. "XPhos Pd G3 Product Information & Application Guide." Link
-
Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002.[4] Link
Sources
Application Notes & Protocols: 7-Nitro-1H-indazol-4-amine as a Foundational Intermediate for Heterocyclic Drug Discovery
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] Its unique structure, particularly its ability to act as an ATP mimic, allows it to form critical hydrogen bonds within the hinge region of kinase active sites.[3] This guide provides a detailed technical overview of 7-nitro-1H-indazol-4-amine, a key intermediate that embodies the structural features required for elaboration into complex heterocyclic drugs. We will explore its synthesis, physicochemical properties, and the strategic chemical transformations that convert it into advanced drug precursors. The protocols herein are designed for researchers in drug development and process chemistry, offering not just procedural steps but also the underlying chemical logic to ensure robust and reproducible outcomes.
The Strategic Importance of the Indazole Scaffold
Indazole-containing derivatives are central to modern pharmacology, particularly in the development of targeted cancer therapies.[1] Drugs like Pazopanib (a multi-target tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) and Axitinib (a selective VEGFR inhibitor) feature the indazole core.[3][4] The significance of this scaffold lies in its bioisosteric relationship with purine bases, enabling it to function as a "hinge-binder" in the ATP-binding pocket of kinases.
The specific substitution pattern of the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The presence of both a nitro group and an amino group on the benzene portion of the indazole, as in this compound, offers orthogonal chemical handles for sequential functionalization, making it a highly versatile building block.
Figure 1: Conceptual diagram illustrating how the indazole core mimics ATP to bind to the kinase hinge region, thereby inhibiting its function.
Physicochemical and Safety Profile
Accurate characterization and safe handling are prerequisites for successful synthesis. This compound is a stable crystalline solid, but like many nitroaromatic and amino compounds, requires careful handling.
Properties Overview
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₆N₄O₂ | - |
| Molecular Weight | 178.15 g/mol | - |
| Appearance | Expected to be a yellow to orange crystalline solid | [5] |
| Melting Point | >200 °C (Decomposition may occur) | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Ethanol) | [5] |
Note: Data is based on the parent compound 7-nitro-1H-indazole and general properties of related structures. Empirical verification is required.
Safety and Handling
Nitroaromatic compounds and aromatic amines are often toxic and require specific handling procedures.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).[6]
-
Toxicology: Assumed to be toxic if swallowed or inhaled and may cause skin and eye irritation.[7] Chronic exposure to related aromatic amines can pose long-term health risks.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[5][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[8]
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through a multi-step sequence starting from a readily available substituted toluene. The general strategy involves nitration, functional group manipulation, and a key reductive cyclization step to form the indazole ring.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 5. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Note: Synthesis of Azo Dyes Derived from 7-Nitro-1H-indazol-4-amine
Executive Summary
This guide details the synthesis of azo dyes utilizing 7-nitro-1H-indazol-4-amine (CAS: 918961-25-8) as the diazo component. While azo coupling is a staple of dye chemistry, this specific scaffold presents unique challenges due to the electronic deactivation of the primary amine by the nitro group at position 7 and the inherent electron-deficiency of the indazole ring.
Standard aqueous diazotization methods (HCl/NaNO₂) often fail with such substrates due to poor solubility and insufficient basicity of the amine. This protocol introduces a Nitrosylsulfuric Acid route, ensuring complete diazotization and high-yield coupling. These dyes are of significant interest in pharmaceutical research as potential prodrugs, antibacterial agents, and labeling reagents for biological assays.
Pre-Formulation & Material Science
Chemical Profile: this compound
The starting material is a deactivated heterocyclic amine.[1] Understanding its electronic properties is crucial for reaction design.
| Property | Description | Implication for Synthesis |
| Structure | Indazole core, 4-amino, 7-nitro | High stability, low nucleophilicity of the amine. |
| Basicity | Significantly lower than aniline | Will not protonate fully in dilute mineral acids; requires anhydrous acidic media for dissolution. |
| Solubility | Poor in water/dilute acid; Soluble in DMSO, DMF, Conc. H₂SO₄ | Critical: Diazotization must occur in a solvent that solubilizes the free base. |
| Reactivity | Deactivated nucleophile | Requires a potent nitrosating agent (Nitrosonium ion, NO⁺) rather than nitrous acid (HNO₂). |
Safety & Handling
-
Diazonium Salts: Potentially explosive if allowed to dry.[2] Keep in solution at 0–5 °C.
-
Nitro Compounds: Often toxic and potential sensitizers. Handle in a fume hood.
-
Sulfuric Acid: Corrosive. Exothermic reaction with water; always add acid to water (or ice) during workup.
Core Protocol: Diazotization
Objective: Convert this compound into its corresponding diazonium bisulfate salt.
Rationale: Due to the electron-withdrawing nature of the 7-nitro group, the 4-amino group is weakly basic. We utilize Nitrosylsulfuric acid (HSO₄NO) generated in situ using sodium nitrite in concentrated sulfuric acid. This method avoids hydrolysis and ensures the formation of the reactive diazonium species.[2]
Reagents
-
This compound (10 mmol, ~1.78 g)
-
Sodium Nitrite (NaNO₂), dried (11 mmol, 0.76 g)
-
Concentrated Sulfuric Acid (H₂SO₄) (15–20 mL)
-
Propionic acid or Acetic acid (Optional co-solvent for solubility)
-
Urea (for quenching excess nitrous acid)
Step-by-Step Methodology
-
Preparation of Nitrosylsulfuric Acid:
-
Cool 15 mL of concentrated H₂SO₄ to 0–5 °C in a three-necked round-bottom flask equipped with a thermometer and mechanical stirrer.
-
Add sodium nitrite (NaNO₂) in small portions over 15 minutes. Ensure the temperature does not exceed 10 °C.
-
Observation: The solution may turn slightly viscous. Stir until fully dissolved (approx. 30 mins) to form the nitrosonium ion (NO⁺).
-
-
Amine Addition:
-
Dissolve or finely suspend this compound in 10 mL of cold H₂SO₄ (or a mixture of H₂SO₄/Acetic Acid 1:1 if solubility is stubborn).
-
Add the amine solution dropwise to the nitrosylsulfuric acid mixture, maintaining the temperature strictly between 0–5 °C .
-
Mechanistic Note: The deactivated amine reacts with the highly electrophilic NO⁺ species.
-
-
Digestion:
-
Stir the mixture at 0–5 °C for 2 hours. The mixture should become clear or translucent, indicating the formation of the diazonium salt.
-
Validation: Take a drop of the reaction mixture and add it to a starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion).
-
-
Quenching:
-
Add a small amount of urea (approx. 0.1 g) to the mixture to destroy excess nitrous acid. This prevents side reactions during the coupling step.
-
Core Protocol: Azo Coupling
Objective: Couple the diazonium salt with an electron-rich aromatic system (Coupler) to form the azo dye.[2][3]
We describe two variations based on the coupler type:
-
Method A: Coupling with Phenols (e.g., 2-Naphthol) - Alkaline Coupling
-
Method B: Coupling with Amines (e.g., N,N-Dimethylaniline) - Acidic/Buffered Coupling
Method A: Coupling with 2-Naphthol (Alkaline)
-
Coupler Preparation:
-
Coupling Reaction:
-
Pour the cold diazonium sulfate solution (from Section 3) very slowly into the vigorously stirred naphthol solution.
-
Critical Control: Monitor pH.[5] Add additional NaOH/Na₂CO₃ as needed to keep the pH alkaline (pH > 8). The diazonium salt is acidic; rapid addition without buffering will crash out the coupler or decompose the diazonium.
-
Observation: A deep red/orange precipitate (the azo dye) will form immediately.
-
-
Workup:
-
Stir for 1 hour at 0–5 °C, then allow to warm to room temperature over 2 hours.
-
Adjust pH to ~7 with dilute HCl to ensure the dye is fully precipitated and free of salts.
-
Filter the solid under vacuum.[5] Wash copiously with cold water.
-
Method B: Coupling with N,N-Dimethylaniline (Acidic)
-
Coupler Preparation:
-
Dissolve N,N-dimethylaniline (10 mmol, 1.21 g) in 10 mL of dilute acetic acid or dilute HCl.
-
Cool to 0–5 °C.
-
-
Coupling Reaction:
-
Add the diazonium solution to the amine solution slowly.
-
Buffer the reaction with Sodium Acetate (solid or saturated solution) to maintain pH 4–6.
-
Note: Coupling with amines is fastest in weakly acidic media. Strong acid protonates the coupler (deactivating it), while base decomposes the diazonium.
-
-
Workup:
-
Stir for 2 hours. Neutralize with Na₂CO₃ to precipitate the free base form of the dye.
-
Filter and wash with water.[5]
-
Visualization: Reaction Workflow & Mechanism[3][6]
Synthesis Pathway Diagram
Caption: Step-by-step synthesis workflow highlighting the critical nitrosylsulfuric acid pathway for deactivated amines.
Characterization & Troubleshooting
Analytical Validation
| Technique | Expected Result | Purpose |
| UV-Vis Spectroscopy | Strong absorption λmax 400–550 nm | Confirm extended conjugation (Azo chromophore). |
| FT-IR | -N=N- stretch at 1400–1450 cm⁻¹ | Verify formation of the azo linkage. |
| ¹H NMR (DMSO-d₆) | Downfield shift of aromatic protons | Confirm substitution pattern and absence of primary amine protons. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitate | pH incorrect during coupling | Adjust pH (Acetate for amines, Carbonate for phenols). |
| Low Yield | Incomplete diazotization | Use Nitrosylsulfuric acid method; increase digestion time. |
| Tar/Decomposition | Temperature > 10 °C | Maintain strict ice-bath control; add reagents slower. |
| Explosion Risk | Dry diazonium salt | NEVER isolate the diazonium salt. Use immediately in solution. |
References
-
Organic Chemistry Portal. (n.d.). Diazotisation: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2019).[4] Synthesis of Azo Dyes: Method and Diazotization Principles. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
solving solubility issues of 7-nitro-1H-indazol-4-amine in aqueous buffers
Topic: Troubleshooting Solubility & Formulation for 7-Nitro-1H-indazol-4-amine CAS: 918961-25-8 Molecular Weight: 178.15 g/mol [1][2]
Introduction: The Solubility Paradox
Welcome to the technical support guide for This compound . This compound presents a classic medicinal chemistry challenge: it is a planar, aromatic, amphoteric molecule that is predominantly neutral at physiological pH (7.4).
The presence of the electron-withdrawing nitro group at position 7 and the amine at position 4 creates a "push-pull" electronic system that stabilizes the crystal lattice but drastically reduces aqueous solubility.[1][2] This guide provides field-proven protocols to overcome these physicochemical barriers without compromising biological integrity.
Part 1: Physicochemical Profiling (The "Why")[2]
Q: Why does this compound precipitate immediately in PBS or media?
A: The precipitation is driven by its ionization state.[1][2] At pH 7.4, the molecule exists almost exclusively as a neutral species , which is the least soluble form.
-
The 4-Amine (Basic): The pKa of the conjugate acid is estimated to be very low (< 3.[1]0) due to the electron-withdrawing effect of the 7-nitro group and the indazole core.[1] At pH 7.4, it is deprotonated (neutral).[2]
-
The 1-NH (Acidic): The pKa of the indazole proton is typically >10.[1][3] Even with the nitro group increasing acidity, it remains protonated (neutral) at pH 7.4.
-
Result: Lacking a net charge to interact with water dipoles, the hydrophobic aromatic rings stack (pi-pi stacking), leading to rapid aggregation and precipitation [1, 2].[2]
Q: Can I adjust the pH to solubilize it?
A: Only if your assay tolerates extreme pH levels, which is rarely the case for biological studies.
-
To protonate (Solubilize as Cation): You would need a pH < 2.[2]
-
To deprotonate (Solubilize as Anion): You would need a pH > 10.[2]
-
Recommendation: Do not rely on pH adjustment alone.[1] Use co-solvents or complexing agents (see Part 2).[1]
Part 2: Formulation Protocols (The "How")
Method A: The "Solvent Shift" (Standard In Vitro Assays)
Best for: Cellular assays (IC50), enzyme kinetics (< 100 µM final concentration).
The Logic: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute rapidly into aqueous buffer to kinetically trap the molecules before they can crystallize.[2]
Protocol:
-
Stock Preparation: Dissolve solid compound in anhydrous DMSO to 10–50 mM .[1][2] Vortex until clear (yellow/orange solution).
-
Note: If particles persist, sonicate at 40°C for 5 minutes.[2]
-
-
Intermediate Dilution (Critical Step): Do NOT add the 100% DMSO stock directly to the cell media.[2]
-
Prepare a 10x or 100x intermediate in the buffer/media.[2]
-
Example: To achieve 10 µM final, dilute 10 mM stock 1:100 into media (100 µM intermediate), mix rapidly, then dilute 1:10 to final.
-
-
Final Solvent Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Method B: The "Triple Co-Solvent" System (Animal/High-Conc Studies)
Best for: In vivo IP/IV injection or high-concentration stock solutions.[1][2]
The Logic: Water alone causes precipitation. PEG 400 acts as an interfacial tension reducer, and Tween 80 prevents micro-crystal growth.
Protocol:
-
Weigh: 5 mg of this compound.
-
Dissolve: Add 5% DMSO (relative to final volume) and vortex until fully dissolved.
-
Stabilize: Add 40% PEG 400 and vortex. The solution should remain clear.
-
Dilute: Slowly add 55% Saline (0.9%) or water while vortexing.
Method C: Cyclodextrin Complexation (The Gold Standard)
Best for: Sensitive biological assays where organic solvents (DMSO) must be minimized.[2]
The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic indazole core from water while the hydrophilic exterior ensures solubility.[1][2]
Protocol:
-
Prepare 20% (w/v) HP-β-CD in PBS or water.[1][2] Filter sterilize (0.22 µm).
-
Dissolve compound in a minimal volume of DMSO (e.g., 20 mM stock).[2]
-
Add the DMSO stock dropwise to the HP-β-CD solution with vigorous stirring.
-
Incubate/Shake at room temperature for 30 minutes to allow equilibrium complexation.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Caption: Decision tree for selecting the optimal solubilization strategy based on concentration and assay sensitivity.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" effect: Rapid change in polarity when adding DMSO stock to water.[1] | 1. Vortex the buffer while adding the stock.2. Use an intermediate dilution step (Method A).3. Warm the buffer to 37°C before addition. |
| Precipitation after freezing | DMSO absorbs water from air (hygroscopic), causing local precipitation. | 1. Aliquot stocks into single-use vials.2. Store at -20°C with desiccant.3. Sonicate thawed samples for 5 mins before use.[1] |
| Cell Toxicity / Cell Death | DMSO concentration > 0.5% or compound precipitation on cell membranes. | 1. Reduce final DMSO to < 0.1%.2. Switch to Method C (Cyclodextrin) which is non-toxic.3. Check for crystals under microscope; crystals can mechanically damage cells. |
| Inconsistent IC50 data | Compound adhering to plastic tips or plates (hydrophobic binding). | 1. Use Low-Retention pipette tips.2. Use glass vials for intermediate dilutions.3. Add 0.05% Tween-20 to assay buffer to prevent surface adsorption.[1][2] |
Part 5: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Note |
| Water / PBS | Poor | < 0.1 mg/mL | Not suitable for stock preparation.[1] |
| DMSO | Excellent | ~50 mg/mL | Standard stock solvent. Hygroscopic. |
| Ethanol | Good | ~10-20 mg/mL | Alternative to DMSO, but evaporates faster.[1] |
| DMF | Excellent | ~50 mg/mL | Toxic; use only if DMSO fails.[1] |
| PEG 400 | Moderate | ~5-10 mg/mL | Use as a co-solvent (Method B).[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1893, 7-Nitroindazole. Retrieved from [Link][2]
Sources
Technical Guide: Thermodynamic Optimization of Indazole Ring Closure
This guide serves as a technical resource for optimizing reaction thermodynamics in indazole synthesis. It is designed for bench scientists requiring immediate, actionable troubleshooting for yield optimization and impurity management.
Executive Summary
Temperature in indazole synthesis is not merely an energy source; it is a selectivity switch . In classical condensation, it drives dehydration; in metal-catalysis, it balances oxidative addition against catalyst death; and in the Davis-Beirut reaction, it dictates the divergence between indazoles, indazolones, and side-products like cinnolines. This guide deconstructs these thermal parameters to help you recover stalled reactions and minimize decomposition.
Module 1: The Davis-Beirut Reaction (2H-Indazoles)
The Issue: Users often default to the original base-mediated thermal protocol (
Mechanism & Thermal Logic
The reaction proceeds via a nitroso-imine intermediate.[1] High thermal energy (
-
Thermal Route (Base): Requires
.[1][2][3] High risk of side products (cinnolines). -
Photochemical Route (Light): Proceeds at
.[1] Bypasses high-energy transition states, preserving halogenated substrates. -
Acid-Catalyzed Route: Proceeds at Room Temperature (RT) .[4] Extremely fast (
min) for specific substrates.[4]
Optimization Workflow
If your base-mediated reaction at reflux is failing (low yield/tarring), stop heating . Switch to the photochemical or acid-catalyzed modification.
Figure 1: Decision matrix for selecting the thermodynamic driver in Davis-Beirut cyclization.
Protocol: Photochemical Switch (Low-Temp)
-
Dissolve o-nitrobenzyl amine in MeOH or PBS (Phosphate Buffered Saline).
-
Irradiate with a 365 nm UV LED or standard halogen lamp.
-
Maintain Temperature:
using a water bath or fan. -
Monitor: Disappearance of the nitro group. Yields typically improve by 20-30% compared to the
thermal method for sensitive substrates [1].
Module 2: Pd-Catalyzed Cross-Coupling (N-N Bond Formation)
The Issue: "Black metal" precipitation and stalled conversion at reflux.
Thermal Sweet Spot:
For Palladium-catalyzed intramolecular amination (e.g., Buchwald-Hartwig type cyclization of hydrazones), temperature manages the turnover frequency (TOF).
- : Incomplete conversion; oxidative addition is rate-limiting.
- : Optimal.[2][3] Balances activation energy with ligand stability.
- : Catalyst death (Pd aggregation) and dehalogenation of substrates.
Data: Temperature vs. Yield (Suzuki-Miyaura Indazole Functionalization)
Data derived from optimization studies on 1-butyl-1H-indazole-3-carboxamide derivatives [2].
| Temperature ( | Yield (%) | Observation |
| 60 | 35 | Incomplete conversion after 24h |
| 80 | 68 | Slow kinetics |
| 100 | 92 | Full conversion, clean profile |
| 120 | 75 | Impurities observed, catalyst precipitation |
Troubleshooting Guide
Q: My reaction turns black and stops at 50% conversion. A: This is "Pd-black" formation, indicating ligand dissociation caused by excessive heat or insufficient ligand concentration.
-
Fix: Lower temperature to
exactly. -
Fix: Add a "ligand booster" (e.g., 10% extra PPh3 or XPhos) if you must run
. -
Protocol Note: "On-water" protocols using Pd(OAc)2/PPh3 are robust at exactly
but fail at open-flask reflux due to temperature fluctuations [3].
Module 3: Classical Condensation (Hydrazines + Carbonyls)
The Issue: Managing the exotherm and water removal.
The Rule
In the reaction of 1,3-dicarbonyls or o-haloaryl carbonyls with hydrazines, water is a byproduct. The reaction is reversible. You must exceed the boiling point of water to drive the equilibrium (Le Chatelier’s principle), but avoid decomposing the hydrazine.
-
Solvent Choice: PEG-400 or DMF allows heating to
without pressure vessels. -
Impact of Overheating: At
, phenylhydrazines undergo decomposition (tarring) and redox disproportionation.
Comparative Analysis: Solvent & Temperature
Based on catalyst-free synthesis in PEG-400 [4].
| Entry | Temperature | Yield | Status |
| 1 | 65% | Kinetic trap (slow) | |
| 2 | 82% | Good | |
| 3 | 95% | Optimal Thermodynamic Sink | |
| 4 | 88% | Side reactions (decomposition) |
Module 4: Widman-Stoermer (Diazotization)
The Issue: Explosion risk and loss of nitrogen gas.
The "Cold-then-Hot" Protocol
Unlike the previous methods, this synthesis cannot start hot. It requires a strict biphasic thermal profile.
-
Phase 1 (Diazotization): Must occur at
.-
Why? Diazonium salts are thermally unstable. Above
, they lose to form phenols (reaction with water) or tars.
-
-
Phase 2 (Cyclization): Controlled warming to RT or
.-
Why? The intramolecular attack of the carbon nucleophile onto the diazonium nitrogen requires overcoming a small activation barrier.
-
Critical Warning: Never heat a Widman-Stoermer reaction to reflux immediately. You will generate rapid gas evolution (
Visual Summary: Global Temperature Strategy
Figure 2: Global thermal set-points for major indazole synthetic pathways.
References
-
Davis-Beirut Photochemistry: Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis." Accounts of Chemical Research, 2020.
-
Suzuki Coupling Optimization: "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling."[5] RSC Advances, 2024.
-
Pd-Catalysis on Water: "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole." Molecules, 2012.[6]
-
Condensation in PEG-400: "Catalyst-free synthesis of (7E)-7-benzylidene-3,3a,4,5,6,7-hexahydro-2,3-diphenyl-2H-indazole derivatives in PEG-400." ResearchGate, 2013.
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Catalytic Hydrogenation of 7-nitro-1H-indazol-4-amine
Welcome to the technical support center for the synthesis of 4,7-diamino-1H-indazole via the catalytic hydrogenation of 7-nitro-1H-indazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As your Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to help you achieve a safe, efficient, and successful reaction.
The reduction of the nitro group in this compound presents a unique set of challenges primarily due to the molecular structure. The presence of the free amine at the 4-position and the basic nitrogen atoms within the indazole ring can lead to catalyst poisoning.[1] Furthermore, the hydrogenation of aromatic nitro compounds can proceed through thermally unstable hydroxylamine intermediates, which pose a significant safety risk if they accumulate.[2][3] This guide provides a systematic approach to troubleshoot and optimize this critical reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the catalytic hydrogenation of this compound in a direct question-and-answer format.
Question 1: My reaction shows little to no conversion of the starting material. What are the primary checks?
When a hydrogenation reaction fails to initiate or stalls, a systematic check of the fundamental reaction parameters is the most effective approach. Often, the issue is mechanical or related to reagent quality rather than a complex chemical problem.
Below is a logical workflow to diagnose a stalled reaction.
Caption: Troubleshooting workflow for a stalled hydrogenation.
Question 2: The reaction starts but then stops before completion. Is this catalyst poisoning?
Yes, this is a classic symptom of catalyst poisoning. In this specific reaction, the primary suspects are nitrogen-containing compounds, which can strongly adsorb to the active sites on the metal catalyst surface, preventing the substrate and hydrogen from binding.[1]
-
Poisoning by the Substrate/Product: The amino group on the starting material and the resulting diamino product have lone pairs of electrons that can irreversibly bind to the palladium or platinum surface. The product, 4,7-diamino-1H-indazole, is often a stronger poison than the starting material.
-
Poisoning by Impurities: Trace impurities containing sulfur (e.g., thiols) or other heavy metals from previous synthetic steps can completely deactivate the catalyst.[4]
Solutions:
-
Increase Catalyst Loading: A straightforward, albeit costly, approach is to increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%). This provides more active sites, some of which will remain available even as poisoning occurs.
-
Use a Poison-Resistant Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) is often more resistant to poisoning by amines than palladium-based catalysts.[5][6] Switching to PtO2, especially under acidic conditions, can be highly effective.
-
Acidic Additives: Adding a stoichiometric amount of a non-coordinating acid like acetic acid or a catalytic amount of a strong acid like HCl can protonate the basic nitrogen centers. The resulting ammonium salts have a much lower affinity for the catalyst surface, mitigating the poisoning effect.[7]
Question 3: My reaction mixture has developed a dark color, and I'm seeing multiple spots on my TLC. What are these side products?
The development of dark colors (often red, orange, or brown) is indicative of the formation of dimeric intermediates. The reduction of a nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[3]
Reaction Pathway and Side Products: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂
These highly reactive intermediates can condense with each other, especially if the hydrogenation is slow or hydrogen concentration on the catalyst surface is low, leading to side products:
-
Azoxy compounds: Ar-N(O)=N-Ar (from condensation of nitroso and hydroxylamine)
-
Azo compounds: Ar-N=N-Ar (from reduction of azoxy or condensation of nitroso and amine)
-
Hydrazo compounds: Ar-NH-NH-Ar (from partial reduction of azo)
Solutions:
-
Improve Mass Transfer: Ensure vigorous stirring (>800 RPM) to maximize the hydrogen concentration at the catalyst surface.[8][9] This promotes the complete reduction to the amine before intermediates can couple.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of reduction, minimizing the lifetime of the problematic intermediates.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the hydroxylamine intermediate, which is a highly exothermic and potentially dangerous event.[2] A moderate temperature (e.g., 40-50 °C) is often a good compromise.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for this reduction?
The "best" catalyst depends on a balance of activity, selectivity, cost, and resistance to poisoning. Palladium on carbon (Pd/C) is the most common choice for nitro group reductions due to its high activity and cost-effectiveness.[10] However, for this specific substrate, its susceptibility to amine poisoning is a major drawback.
| Catalyst | Pros | Cons | Typical Loading (w/w) |
| 5-10% Pd/C | High activity, cost-effective, good for general nitro reductions.[10] | Highly susceptible to poisoning by amines and sulfur.[4][11] Can be pyrophoric when dry. | 5 - 15% |
| PtO₂ (Adams') | More resistant to amine poisoning.[6][12] Effective under acidic conditions.[5][13] | Higher cost, generally lower activity than Pd/C. | 5 - 20% |
| Raney® Nickel | Very cost-effective, less prone to certain types of poisoning.[3][14] | Pyrophoric and requires careful handling.[15] May require higher pressures/temperatures. Lower chemoselectivity. | 10 - 50% |
Recommendation: Start with 10% Pd/C. If poisoning is observed, switch to PtO₂ in a solvent like ethanol or acetic acid.
Q2: How do I select the right solvent?
The ideal solvent should fully dissolve the starting material, be inert under the reaction conditions, and facilitate hydrogen transfer.
| Solvent | Rationale | Considerations |
| Ethanol/Methanol | Excellent polarity for dissolving the substrate and product. Protic nature can aid in the reaction. | Standard choice for many hydrogenations. Ensure use of anhydrous grade. |
| Ethyl Acetate (EtOAc) | Good general-purpose solvent. | Less polar, check substrate solubility. Can be used if transesterification is a concern with other substrates. |
| Acetic Acid (AcOH) | Acts as both solvent and acid promoter to mitigate catalyst poisoning.[7] | Can be difficult to remove during workup. May lead to N-acetylation of the product amine if not handled carefully post-reaction. |
| Tetrahydrofuran (THF) | Good solvent properties. | Can form explosive peroxides. Use freshly distilled or inhibitor-free grades. |
Q3: What are the critical safety precautions for this reaction?
-
Hydrogen Flammability: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. Use a system that has been properly leak-tested.
-
Pyrophoric Catalysts: Palladium on carbon and especially Raney Nickel can ignite spontaneously in air when dry or saturated with hydrogen.[15] Never add a dry catalyst to a flammable solvent. The catalyst should be filtered carefully under a blanket of inert gas (N₂ or Ar) and kept wet with water or solvent until it is safely quenched.
-
Exothermic Hazard: The reduction of a nitro group is highly exothermic. The accumulation of hydroxylamine intermediates followed by their rapid decomposition can lead to a dangerous thermal runaway.[2][3] Monitor the reaction temperature and hydrogen uptake closely. For larger-scale reactions, ensure adequate cooling is available.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol provides a starting point for the reaction. Optimization of catalyst, solvent, pressure, and temperature may be required.
-
Vessel Preparation: To a hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the chosen catalyst (e.g., 10% Pd/C, 0.10 eq by weight).
-
Solvent Addition: Add the degassed solvent (e.g., Ethanol, ~20 mL per gram of substrate) via cannula.
-
System Purge: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen (repeat 3 times). Then, evacuate the atmosphere and backfill with hydrogen (repeat 3 times).
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or 3-4 bar). Begin vigorous stirring (>800 RPM) at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake (pressure drop) and by periodic sampling for analysis by TLC or LC-MS (see Protocol 2). The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite® pad is pyrophoric and must be kept wet. Quench it immediately with copious amounts of water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,7-diamino-1H-indazole, which can be purified by crystallization or chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Sample Preparation: Carefully and quickly withdraw a small aliquot (~0.1 mL) from the reaction mixture under a positive pressure of nitrogen. Dilute the sample with the reaction solvent and filter it through a small plug of silica or a syringe filter to remove the catalyst.
-
TLC Plate: Spot the filtered sample, a co-spot (sample + starting material), and a starting material reference on a silica gel TLC plate.
-
Eluent: A common mobile phase is Dichloromethane:Methanol (e.g., 9:1 v/v) with a small amount of ammonia (~0.5%) to prevent streaking of the amines.
-
Visualization: Visualize the plate under UV light (254 nm). The product, being more polar, will have a lower Rf value than the starting material. Staining with ninhydrin can also be used to visualize the amine product.
References
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
Dalton Transactions. (2020). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]
-
ResearchGate. (2020). Reaction network of the hydrogenation of nitroaromatics to access six.... [Link]
-
RSC Publishing. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
- Zhanar, Y., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
-
MacAodha, D., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2015). Catalytic hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]
-
ResearchGate. (2020). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. [Link]
-
ResearchGate. (2020). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. [Link]
-
Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. [Link]
-
ResearchGate. (2008). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
MDPI. (2011). Recent Advances of Pd/C-Catalyzed Reactions. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Reddit. (2020). Odd observation during Pd/C hydrogenation of Nitro group. [Link]
-
ResearchGate. (2000). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
-
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
MDPI. (2020). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]
-
PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]
-
Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
-
RSC Publishing. (1966). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. [Link]
-
National Institutes of Health. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. [Link]
-
MDPI. (2022). Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2019). Hydrogenation of p-NDA to the corresponding amine. [Link]
-
ACS Publications. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. (2004). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]
-
ResearchGate. Selective hydrogenation of various substituted nitroarenes to the.... [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. hidenanalytical.com [hidenanalytical.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 9. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. acs.org [acs.org]
- 15. m.youtube.com [m.youtube.com]
preventing side reactions during acylation of 4-amino group
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective acylation of 4-amino groups on aromatic rings, particularly in molecules containing other potentially reactive functional groups like hydroxyls. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you prevent side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does acylation preferentially occur on the 4-amino group instead of the hydroxyl group in a molecule like 4-aminophenol?
This is a question of relative nucleophilicity. In the synthesis of paracetamol from 4-aminophenol and acetic anhydride, for example, the nitrogen atom of the amino group is a stronger nucleophile than the oxygen atom of the phenolic hydroxyl group.[1]
-
Electronic Factors: Nitrogen is less electronegative than oxygen. Consequently, the lone pair of electrons on the nitrogen is more available to attack the electrophilic carbonyl carbon of the acylating agent.[1]
-
Reaction Conditions: Under neutral to slightly acidic conditions, the amino group (-NH2) remains a potent nucleophile. While the hydroxyl group (-OH) can be acylated, it typically requires more forcing conditions or conversion to a more nucleophilic alkoxide form under basic conditions.
The reaction mechanism involves a nucleophilic addition-elimination at the carbonyl carbon of the acylating agent, with the more nucleophilic amine initiating the attack.[2][3]
Q2: What are the most common side products I should be looking for?
The primary side products arise from the lack of complete chemoselectivity. You should monitor your reaction for:
-
O-Acylated Product: This is formed when the hydroxyl group is acylated instead of, or in addition to, the amino group. A small amount is often formed and must be removed during purification.[1]
-
N,O-Diacylated Product: This occurs when both the amino and hydroxyl groups are acylated. It is more likely to form if the reaction time is extended or if an excess of the acylating agent is used.[4]
-
Degradation/Polymerization Products: The 4-aminophenol starting material can be susceptible to oxidation, leading to the formation of colored impurities (often pinkish or brownish), which can complicate purification.[4][5]
Q3: My reaction mixture turned dark pink/brown. What happened and how can I fix it?
This coloration is a classic sign of 4-aminophenol oxidation. This starting material is sensitive to air and light.
-
Cause: Trace impurities in the starting material or exposure to air during the reaction can lead to the formation of quinone-like structures, which are highly colored.
-
Prevention & Solution:
-
Use high-purity, fresh 4-aminophenol. If the starting material is already discolored, consider purifying it by recrystallization, possibly with the use of a reducing agent like sodium sulfite and decolorizing charcoal.[5][6]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
During workup, washing the crude product thoroughly with cold water is essential.[4] Activated charcoal can be used during recrystallization to remove colored impurities, although its effectiveness can be variable.[4]
-
Troubleshooting Guide: Impurities and Low Yield
When faced with suboptimal results, a systematic approach is key. The following guide addresses the most common issues encountered during the acylation of 4-aminophenol and similar substrates.
Problem: My TLC/LC-MS analysis shows a significant amount of the O-acylated isomer.
This indicates a loss of N-selectivity. The hydroxyl group has competed effectively with the amino group for the acylating agent.
Troubleshooting Workflow: O-Acylation Side Product
Caption: Troubleshooting O-acylation side reactions.
Problem: I'm observing a significant amount of the diacylated product.
The formation of the N,O-diacetylated derivative suggests the reaction conditions are too aggressive or the stoichiometry is incorrect.
| Problem Symptom | Probable Cause | Recommended Solution |
| High Diacylation | Excess Acylating Agent: Using a large excess of acetic anhydride or acetyl chloride drives the reaction towards full acylation of all nucleophilic sites. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. |
| Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the slower O-acylation reaction catching up.[4] | Monitor the reaction closely by TLC or HPLC. Quench the reaction promptly after the consumption of the starting material. Reduce the reaction temperature. |
Problem: The overall yield is low, even after accounting for side products.
Low yield points to issues with reagent stability, reaction setup, or product loss during workup.
-
Moisture Contamination: Acylating agents like acetic anhydride and acetyl chloride are highly sensitive to moisture and will be hydrolyzed, reducing the effective amount available for the reaction. Ensure all glassware is oven-dried and use anhydrous solvents if the protocol demands it.[7]
-
Starting Material Purity: As mentioned, impure 4-aminophenol can degrade. Using decolorizing charcoal to purify the starting material before the reaction can be beneficial.[5]
-
Inefficient Purification: Paracetamol (N-acetyl-4-aminophenol) is very slightly soluble in cold water but considerably more soluble in hot water.[5] Loss of product during recrystallization can occur if too much solvent is used or if the solution is not cooled sufficiently before filtration.
Reaction Pathway: N- vs. O-Acylation
Caption: Competing acylation pathways.
Experimental Protocols
Protocol: Selective N-Acetylation of 4-Aminophenol
This protocol details a standard laboratory procedure for the synthesis of N-acetyl-4-aminophenol (paracetamol), optimized to favor N-acylation.
Materials:
-
4-Aminophenol (high purity)
-
Acetic Anhydride
-
Water
-
Concentrated Hydrochloric Acid (optional, for purification of starting material)
-
Sodium Acetate (optional, for buffering)[5]
-
Decolorizing Charcoal (Norit)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, Buchner funnel, filter flask
Procedure:
-
Preparation of 4-Aminophenol Solution:
-
In a 125 mL Erlenmeyer flask, suspend 2.1 g of 4-aminophenol in 35 mL of water.[5]
-
Expert Tip: If your 4-aminophenol is highly colored, it is advisable to first dissolve it in dilute acid, treat with decolorizing charcoal, and then neutralize it back to the free amine before proceeding.[5] This removes many of the impurities that can cause side reactions.
-
-
Acylation Reaction:
-
Warm the aqueous suspension of 4-aminophenol gently (around 50-60°C) with stirring.
-
Carefully add 2.0 mL of acetic anhydride to the suspension while stirring.[5]
-
Continue to heat and stir the mixture for approximately 10-15 minutes. The reaction is often exothermic. You will observe the solid starting material dissolving and then the product precipitating.
-
-
Isolation of Crude Product:
-
After the reaction period, cool the flask in an ice-water bath to maximize crystallization of the product.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with a small amount of ice-cold water to remove acetic acid and any unreacted starting material.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot water to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of decolorizing charcoal and heat for a few minutes before filtering the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified, pearly white crystals by vacuum filtration and allow them to air dry.
-
References
-
Mack, J. et al. (2026). One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. ResearchGate. Available at: [Link]
-
Mack, J. et al. (2025). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. ACS Publications. Available at: [Link]
-
Li, Y. et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. RSC Education. Available at: [Link]
- Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
-
Bi, B. et al. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Quora. Available at: [Link]
-
Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Available at: [Link]
-
Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
-
Das, S. et al. (n.d.). The reaction mechanism of acetaminophen synthesis. ResearchGate. Available at: [Link]
-
The Student Room. (2012). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Available at: [Link]
-
ACS Publications. (2025). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols. Available at: [Link]
-
YouTube. (2021). Acetylation of Aromatic primary amine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
HKUST Research Portal. (1995). Highly Chemoselective Acylation of Substituted Aminophenols with 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Available at: [Link]
-
Haley, S. (n.d.). The Chemistry of Paracetamol. Stamford School. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]
-
Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. Available at: [Link]
-
Unknown. (n.d.). Phenol Protecting Groups. Available at: [Link]
-
National Institutes of Health. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Available at: [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2025). Selective alkylation of aminophenols. Available at: [Link]
-
National Institutes of Health. (n.d.). Chemoselective Acylation of Nucleosides. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 7-nitro-1H-indazol-4-amine under acidic conditions
Technical Support Center: 7-Nitro-1H-indazol-4-amine
Document ID: TSC-2026-02-05-IND4A Version: 1.0 Topic: Stability of this compound Under Acidic Conditions
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this critical intermediate and active pharmaceutical ingredient (API). Understanding the stability profile of a molecule, particularly under stress conditions like exposure to acid, is fundamental to developing robust synthetic routes, stable formulations, and reliable analytical methods.[1][2] This guide provides in-depth FAQs, troubleshooting advice, and validated experimental protocols to address common challenges encountered when handling this compound in acidic environments.
The structure of this compound, featuring an indazole core, a primary amine, and a nitro group, presents a unique chemical landscape. The interplay between these functional groups, especially the basicity of the amino group and the indazole nitrogens, governs its behavior and stability in acidic media. This guide will help you navigate these properties to ensure the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary concern is the molecule's susceptibility to protonation at multiple sites. The 4-amino group is a primary amine and will be readily protonated to form an ammonium salt. Additionally, the nitrogen atoms of the indazole ring are basic (though less so than the amino group) and can also be protonated, particularly in strong acid. This can lead to several experimental challenges:
-
Changes in Solubility: The protonated salt form may have vastly different solubility compared to the free base. While protonation often increases aqueous solubility, it can also lead to precipitation if the counter-ion forms an insoluble salt or if the common ion effect becomes significant in buffered solutions.
-
Alteration of Chromophore: Protonation changes the electronic distribution within the molecule, which alters its UV-Vis absorption profile. This can manifest as a color change (halochromism) and will shift the λ_max, impacting quantification by UV-based methods if the pH is not strictly controlled.
-
Chemical Degradation: While the indazole ring is generally stable, prolonged exposure to harsh acidic conditions (e.g., high acid concentration and elevated temperature) can catalyze hydrolysis or other degradative reactions. The goal of a forced degradation study is to identify these potential pathways.[1][3]
Q2: My solution of this compound turns from yellow to a deeper orange/red upon adding acid. Is this degradation?
A2: Not necessarily. This is a common observation and is most likely due to the halochromic effect described above. The protonation of the amino group and/or the indazole ring system extends the conjugated π-system of the molecule, causing a bathochromic shift (a shift to longer wavelengths) in its maximum UV absorbance. This results in a visible color change. While this indicates an interaction with the acid, it is not, by itself, proof of covalent bond cleavage or degradation. True degradation must be confirmed by a stability-indicating analytical method, such as HPLC, that shows a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
Q3: What is the likely mechanism of degradation under harsh acidic conditions?
A3: While the indazole ring is robust, a plausible degradation pathway under forced conditions (e.g., boiling in concentrated acid) involves acid-catalyzed hydrolysis. The most likely initial step is protonation. Given the pKa of related nitroindazoles is very low (e.g., -0.99 for 7-nitro-1H-indazole), the addition of the 4-amino group will significantly increase the basicity, making protonation of the exocyclic amine the most favorable first step.[4][5] Subsequent attack by water, potentially on the nitro group or the indazole ring, could lead to degradation products. However, without specific experimental data, any proposed pathway remains speculative. The primary purpose of conducting a forced degradation study is to generate and identify these products to understand the molecule's specific liabilities.
Q4: I am seeing new peaks in my HPLC chromatogram after acid stress testing. What are they and how do I proceed?
A4: The appearance of new, well-resolved peaks that are absent in your control sample is the primary indicator of degradation. These new peaks represent degradation products. The next steps are critical for drug development:
-
Demonstrate Specificity: Ensure your HPLC method can resolve the parent peak from all new degradant peaks. This is the definition of a "stability-indicating method."[2]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. This confirms that no degradant peaks are co-eluting.[2]
-
Mass Balance: Calculate the mass balance. The sum of the parent peak area and the areas of all degradant peaks (often corrected for relative response factors) should ideally be close to 100% of the initial parent peak area. A significant loss in mass balance may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore) or are precipitating.
-
Identification and Characterization: The ultimate goal is to identify the structure of critical degradants, typically using LC-MS/MS, and to synthesize them for toxicological assessment if they appear in long-term stability studies.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Rapid and Significant Loss of Parent API Peak Area in HPLC | 1. Precipitation: The protonated salt of the compound may be insoluble in the chosen solvent/acid combination. 2. Extreme Degradation: The conditions (acid concentration, temperature) are too harsh, leading to rapid and extensive degradation beyond the target 5-20%.[3] | 1. Verify Solubility: Before analysis, visually inspect the sample for any precipitate. Centrifuge the sample and analyze the supernatant to confirm. If precipitation is the issue, consider using a co-solvent (e.g., acetonitrile, methanol) or reducing the API concentration. 2. Reduce Stress Level: Decrease the acid concentration, lower the temperature, or shorten the exposure time. The goal is to achieve partial, controlled degradation to understand the pathway, not complete destruction of the API. |
| Poor Reproducibility Between Replicate Stability Experiments | 1. Inconsistent pH/Acid Concentration: Small variations in the amount of acid added can lead to significant differences in degradation rates. 2. Temperature Fluctuations: The rate of chemical reactions is highly dependent on temperature. Inconsistent heating will lead to variable results. 3. Inadequate Quenching: The degradation reaction may be continuing at different rates in your samples after removal from heat but before analysis. | 1. Use Calibrated Equipment: Ensure pipettes and balances are calibrated. For precise pH control, consider using a validated acidic buffer system instead of just adding acid. 2. Use a Calibrated Heat Block/Water Bath: Ensure uniform and stable heating for all samples. 3. Implement a Quenching Step: Immediately after the specified time point, cool the sample in an ice bath and neutralize it with a stoichiometric amount of a suitable base (e.g., NaOH, TRIS) to a consistent pH. This stops the reaction and ensures all samples are analyzed under the same conditions. |
| Incomplete Dissolution of the API in Acidic Media | 1. Insufficient Acid: The amount of acid may not be enough to fully protonate and solubilize the compound. 2. Wrong Solvent System: The chosen aqueous acid may not be a suitable solvent, even for the salt form. | 1. Check Stoichiometry: Ensure you are using at least one molar equivalent of acid relative to the API. 2. Introduce Co-solvents: Prepare the acid solution in a water/organic co-solvent mixture (e.g., 50:50 Water:Acetonitrile) to improve the intrinsic solubility of both the parent and its salt. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is a standard starting point for investigating the stability of this compound to acid, aligned with ICH guidelines.[1][3]
Objective: To generate potential degradation products under acidic stress and assess the stability of the API.
Methodology:
-
Prepare API Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1.0 mg/mL stock solution.
-
Prepare Stress and Control Samples:
-
Stress Sample: In a clean vial, add 1.0 mL of the API stock solution and 1.0 mL of 1.0 M HCl.
-
Control Sample: In a separate vial, add 1.0 mL of the API stock solution and 1.0 mL of purified water.
-
-
Incubation: Place both vials in a calibrated heating block or water bath set to 80 °C.
-
Time Points: Remove aliquots (e.g., 100 µL) from both the stress and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately transfer the aliquot to a vial containing a predetermined amount of 1.0 M NaOH (e.g., 100 µL) to neutralize the acid and stop the reaction. Place the quenched sample in an ice bath.
-
Sample Preparation for Analysis: Dilute the quenched sample to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase as the diluent.
-
Analysis: Analyze the samples using the stability-indicating HPLC method described below.
Caption: Potential protonation sites of this compound in acid.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
-
7-Nitroindazole. PubChem, National Center for Biotechnology Information.
-
7-Nitroindazole. Wikipedia.
-
Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.
-
A Comprehensive Review of Forced Degradation Studies and Stability Indicating Methods for Paracetamol and Metronidazole. International Journal of Pharmaceutical Research and Emerging Medical Sciences.
-
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
biological activity comparison of 4-amino vs 7-nitro substituted indazoles
Executive Summary: The Tale of Two Isomers
In the landscape of nitrogen heterocycles, the indazole core serves as a privileged scaffold. However, the position and electronic nature of substituents dictate divergent biological fates. This guide compares 4-aminoindazole and 7-nitroindazole , two isomers that—despite sharing the same core—occupy distinct niches in chemical biology.
-
7-Nitroindazole (7-NI): A specific, competitive inhibitor of neuronal Nitric Oxide Synthase (nNOS) . It acts as a metabolic probe for studying neurotoxicity and neuroprotection. Its electron-withdrawing nitro group at position 7 modulates the acidity of the N1-proton and sterically influences the heme-binding pocket.
-
4-Aminoindazole (4-AI): A versatile kinase inhibitor scaffold . The electron-donating amino group at position 4 mimics the N1/N6 positions of adenine, allowing it to form critical hydrogen bonds within the ATP-binding hinge region of kinases (e.g., FGFR4, ROCK, JNK).
Part 1: Mechanistic & Electronic Profiling
The biological divergence stems from the electronic perturbation of the indazole ring system.
Electronic Influence Diagram
The following diagram illustrates how the substituent position alters the pharmacophore's interaction potential.
Figure 1: SAR divergence. The 4-amino group facilitates H-bonding essential for kinase ATP pockets, while the 7-nitro group creates an electronic sink and steric profile specific for nNOS active sites.
Part 2: 7-Nitroindazole (The nNOS Probe)
Biological Profile
7-Nitroindazole is the "gold standard" tool compound for distinguishing neuronal NOS (nNOS) activity from endothelial NOS (eNOS) in vivo. Unlike other NOS inhibitors (e.g., L-NAME) that cause hypertension by inhibiting eNOS, 7-NI exhibits selectivity for nNOS in the brain due to specific binding kinetics and lipophilicity.
-
Mechanism: Competitive inhibition with L-arginine; interacts with the heme domain of the enzyme.
-
Key Application: Neuroprotection models (e.g., MPTP-induced Parkinsonism), anticonvulsant studies.
-
Secondary Targets: At high concentrations, it may inhibit Monoamine Oxidase B (MAO-B), contributing to neuroprotection.
Experimental Protocol: In Vivo nNOS Inhibition Validation
Use this protocol to verify 7-NI activity in rodent models of neurotoxicity.
Materials:
-
7-Nitroindazole (dissolved in peanut oil or DMSO/saline suspension; 7-NI has poor water solubility).
-
Assay Target: Citrulline conversion assay (ex vivo) or cGMP levels.
Step-by-Step Workflow:
-
Preparation: Sonicate 7-NI in peanut oil to achieve a suspension (Standard dose: 25–50 mg/kg i.p.).
-
Administration: Inject mice i.p. 30 minutes prior to the neurotoxic challenge (e.g., MPTP or NMDA).
-
Tissue Harvesting: Euthanize animals at T=2h post-challenge. Rapidly dissect the striatum or hippocampus.
-
Ex Vivo Assay: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Measurement: Incubate homogenate with [^3H]-L-arginine and NADPH. Measure the formation of [^3H]-L-citrulline via scintillation counting.
-
Control: Compare against L-NAME treated (non-selective) and Vehicle treated groups.
-
-
Validation Criteria: >50% reduction in Citrulline formation specifically in brain tissue, with minimal effect on mean arterial blood pressure (MABP) compared to L-NAME.
Part 3: 4-Aminoindazole (The Kinase Scaffold)
Biological Profile
4-Aminoindazole is rarely used as a standalone drug but is a critical pharmacophore. It serves as a bioisostere for the adenine ring of ATP.
-
Mechanism: The N1 and N2 nitrogens of the indazole, combined with the 4-amino group, form a "donor-acceptor-donor" motif that complements the "acceptor-donor-acceptor" pattern of the kinase hinge region (typically the backbone carbonyl and amide NH of a gatekeeper residue).
-
Key Application: Development of inhibitors for FGFR, VEGFR, ROCK, and JNK kinases.
-
Selectivity: Achieved by derivatizing the 3-position (to access the solvent front) or the 4-amino group (to access the back pocket).
Experimental Protocol: Kinase IC50 Determination
Use this protocol to screen 4-aminoindazole derivatives against a kinase panel.
Materials:
-
Recombinant Kinase (e.g., FGFR4).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.
-
ATP (radiolabeled [
-^33P]ATP or fluorescent tracer).
Step-by-Step Workflow:
-
Compound Dilution: Prepare 3-fold serial dilutions of the 4-aminoindazole derivative in 100% DMSO (Start conc: 10 µM).
-
Master Mix: Prepare kinase buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate). Add recombinant kinase.
-
Reaction Initiation: Add 5 µL of compound + 10 µL of enzyme mix + 10 µL of ATP/Substrate mix to a 96-well plate.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Termination: Stop reaction by adding 3% phosphoric acid (for radiometric) or EDTA (for fluorescence).
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to extract IC50.
-
Success Metric: A potent 4-aminoindazole derivative should exhibit an IC50 < 100 nM.
-
Part 4: Comparative Data Analysis
The following table contrasts the experimentally derived properties of the two isomers.
| Feature | 7-Nitroindazole (7-NI) | 4-Aminoindazole (4-AI) Derivatives |
| Primary Target | nNOS (Neuronal Nitric Oxide Synthase) | Kinases (FGFR, ROCK, JNK, etc.) |
| Binding Mode | Heme-pocket interaction; Arginine competition | ATP-pocket hinge binder (Adenine mimic) |
| Electronic State | Electron-deficient (Nitro = EWG) | Electron-rich (Amino = EDG) |
| Solubility | Poor (Lipophilic, requires oil/emulsion) | Moderate (Amino group aids polarity) |
| Metabolic Fate | Reduced to 7-aminoindazole (often inactive on nNOS) | Stable scaffold; amino group often acylated |
| Typical IC50 | 0.1 – 1.0 µM (nNOS) | 1.0 – 50 nM (Optimized Kinase Inhibitors) |
| Selectivity | High for nNOS vs eNOS (in vivo) | Variable; depends on 3-position substituents |
Signaling Pathway Impact
The diagram below visualizes the downstream consequences of inhibiting these distinct targets.
Figure 2: Pathway divergence. 7-NI interrupts oxidative stress pathways in neurons, while 4-AI interrupts proliferative signaling in cancer cells.
References
-
Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology. Link
-
Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology. Link
-
Castagnoli, K., et al. (1997).[1] "The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine."[1] Chemical Research in Toxicology. Link
-
Li, X., et al. (2022).[2] "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry. Link
-
Blandine, S., et al. (2015). "Indazole derivatives as kinase inhibitors." Expert Opinion on Therapeutic Patents. Link
Sources
- 1. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Characterization of 7-Nitro-1H-indazol-4-amine: A Comparative Technical Guide
Executive Summary
7-nitro-1H-indazol-4-amine (CAS: 918961-25-8) represents a critical scaffold in medicinal chemistry, bridging the structural properties of 7-nitroindazole (a selective neuronal Nitric Oxide Synthase inhibitor) and 4-aminoindazole (a privileged kinase inhibitor motif).[1] While the parent compounds are well-characterized, the specific 4-amino-7-nitro substitution pattern introduces unique crystallographic challenges, particularly regarding hydrogen bonding networks and pi-stacking interactions.[1]
This guide provides a rigorous, comparative framework for characterizing the crystal structure of this compound.[1] Unlike standard protocols, this workflow prioritizes the resolution of competing hydrogen bond donors (C4-amine vs. N1-indazole) and the structure-directing influence of the C7-nitro group.[1]
Comparative Structural Analysis
To accurately solve and refine the structure of this compound, researchers must benchmark against its nearest structural analogues.[1] The interplay between the electron-withdrawing nitro group and the electron-donating amino group creates a "push-pull" electronic system that significantly alters crystal packing compared to the parent molecules.[1]
Table 1: Structural Performance & Property Comparison
| Feature | Target: this compound | Comparator A: 7-Nitroindazole | Comparator B: 4-Aminoindazole |
| Primary H-Bond Donor | Dual: C4-NH₂ & N1-H | Single: N1-H | Dual: C4-NH₂ & N1-H |
| Primary H-Bond Acceptor | Dual: C7-NO₂ & N2 | Dual: C7-NO₂ & N2 | Single: N2 |
| Dominant Packing Motif | Complex Sheets: Competing head-to-tail (Amino-Nitro) vs. centrosymmetric dimers (N1-H[1]···N2). | Planar Dimers: R²₂(8) motif via N1-H···N2 bonds; layers stabilized by π-stacking.[1] | Helical/Chain: Amino group often disrupts planar dimerization, favoring H-bonded chains.[1] |
| Electronic Character | Push-Pull: C4-Amino pushes e⁻ density; C7-Nitro pulls.[1] High dipole moment expected. | Electron Deficient: Nitro group reduces ring electron density, enhancing π-stacking.[1] | Electron Rich: Amino group increases ring density, weakening π-stacking.[1] |
| Crystallization Risk | Polymorphism: High risk due to multiple H-bond donors/acceptors competing for lattice energy stabilization.[1] | Low: Tends to form stable, predictable planar sheets.[1] | Moderate: Solvate formation is common due to amino group basicity. |
Structural Hypothesis & Causality[1]
-
The Nitro Effect: In 7-nitroindazole, the nitro group at position 7 twists slightly out of plane or remains coplanar depending on packing forces.[1] In the target molecule, the C4-amino group may form an intramolecular hydrogen bond with the C5-position or intermolecular bonds with the nitro oxygens of neighboring molecules, potentially disrupting the classic indazole dimer.[1]
-
The "Push-Pull" Stacking: The high dipole moment induced by the 4-amino/7-nitro combination often leads to antiparallel π-stacking to cancel dipole moments, resulting in a denser crystal packing than the parent indazole.[1]
Experimental Protocol: Characterization Workflow
Phase 1: High-Purity Synthesis & Preparation
Crystal quality is directly proportional to sample purity.[1] The presence of isomer byproducts (e.g., 5-nitro or 6-nitro isomers) will inhibit nucleation.[1]
-
Synthesis: Proceed via regioselective nitration of 4-aminoindazole or reduction of 4,7-dinitroindazole.[1]
-
Purification:
-
Step A: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).[1]
-
Step B: Recrystallization from Ethanol/Water (9:1) to remove amorphous impurities.
-
Validation: Purity must be >99% by HPLC and confirmed by ¹H-NMR (DMSO-d₆) to ensure no regioisomers are present.
-
Phase 2: Intelligent Crystallization Screening
Do not rely on random screening. Use a "Polarity-Gradient" approach to target specific polymorphs.[1]
| Solvent System | Mechanism of Action | Target Outcome |
| Methanol (Slow Evap) | High solubility; disrupts weak H-bonds.[1] | Thermodynamic Form: Most stable packing, likely solvated.[1] |
| Acetonitrile (Vapor Diffusion) | Aprotic; encourages solute-solute H-bonding.[1] | Anhydrous Form: Promotes N1-H[1]···N2 dimer formation.[2][3] |
| THF/Hexane (Layering) | Slow mixing of polar/non-polar layers. | Single Crystals: High-quality prisms suitable for XRD.[1] |
| DMF/Water (1:1) | Strong H-bond donors/acceptors.[1] | Hydrates: Tests propensity for water inclusion (critical for drug stability). |
Phase 3: X-Ray Diffraction Data Collection[1]
-
Mounting: Use a cryoloop with Paratone-N oil.[1]
-
Temperature: Collect data at 100 K (Cryostream). This freezes the rotation of the nitro group and reduces thermal disorder in the amino group, essential for resolving hydrogen positions.[1]
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).[1] Cu-Kα is preferred for small organic crystals to maximize diffraction intensity.[1]
-
Resolution: Aim for 0.8 Å or better to accurately model the electron density of the N-O bonds.
Data Processing & Visualization Workflow
The following diagram illustrates the critical decision pathways during structure solution, specifically addressing the challenges of the nitro/amino substituents.
Figure 1: Decision logic for solving the crystal structure of this compound, highlighting the critical check for nitro group geometry and hydrogen atom placement.
Functional Implications & Self-Validation
To ensure the trustworthiness of your model, apply these self-validating checks:
-
The "R-Factor" Reality Check: For a small molecule of this size, an R1 value > 5% indicates a problem (twinning or disorder).[1]
-
Hirshfeld Surface Analysis: Generate Hirshfeld surfaces (using CrystalExplorer) to visualize intermolecular interactions.
-
Docking Utility: The crystallographic conformation of the 7-nitro group is a predictor of biological activity. In NOS inhibition, the nitro group often mimics the guanidinium group of arginine.[1] A planar conformation in the crystal suggests a rigid binding mode, while a twisted conformation implies an entropy penalty upon binding.[1]
References
-
Raman, C. S., et al. (2001).[1][4] Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(5), 1341–1350.[1] Link[1]
-
Claramunt, R. M., et al. (2011).[1] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde.[1] The Journal of Organic Chemistry, 76(24), 10133–10147.[1] Link[1]
-
Voisin-Chiret, A. S., et al. (2007).[1] Synthesis and biological evaluation of new 4-aminoindazole derivatives as kinase inhibitors. Tetrahedron, 63(35), 8449-8457.[1] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). Search for "7-nitroindazole" (Refcode: YUJGAX). Link
Sources
- 1. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitro-indazoles and Their Spectroscopic Fingerprints
Nitro-indazoles are a fascinating and vital class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents and functional materials. Their rigid bicyclic structure, coupled with the potent electron-withdrawing nature of the nitro group, imparts unique physicochemical properties that are leveraged in drug design and materials science. From their role as inhibitors of nitric oxide synthase (NOS) to their use as precursors in the synthesis of novel therapeutic candidates, the indazole scaffold is of paramount importance.[1][2]
Understanding the electronic structure of these molecules is fundamental to elucidating their mechanism of action and designing next-generation derivatives. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a rapid, reliable, and non-destructive method to probe the electronic transitions within these chromophoric systems. The position of the nitro group on the indazole ring significantly influences the electronic distribution and, consequently, the UV-Vis absorption spectrum. This guide offers a comparative analysis of the UV-Vis absorption spectra of key nitro-indazole isomers, providing both experimental data and the theoretical framework for their interpretation.
Comparative Analysis of UV-Vis Absorption Spectra of Nitro-Indazole Isomers
The UV-Vis absorption spectra of nitro-indazoles are characterized by electronic transitions within the conjugated π-system of the aromatic rings. The introduction of a nitro group, a strong chromophore, induces a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the parent indazole molecule. This is due to the extension of the conjugated system and the participation of the nitro group's electrons in resonance.
The spectra of these compounds typically exhibit two main absorption bands:
-
π → π* transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are characteristic of aromatic systems.
-
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital.
The position of the nitro group (at the 4, 5, 6, or 7-position) subtly alters the energy of these transitions, leading to distinct absorption maxima (λmax) for each isomer.
Experimental Data: A Comparative Overview in Ethanol
The following table summarizes the experimental UV-Vis absorption data for 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives, as reported by J. Elguero, R. Jacquier, and H. C. N. Tien Duc in the Bulletin de la Société Chimique de France (1966). All spectra were recorded in ethanol.
| Compound | λmax 1 (nm) | log ε1 | λmax 2 (nm) | log ε2 | λmax 3 (nm) | log ε3 |
| 1H-Indazole | 252 | 3.73 | 288 | 3.66 | 295 | 3.61 |
| 4-Nitro-1H-indazole | 250 | 3.81 | 375 | 3.63 | - | - |
| 5-Nitro-1H-indazole | 250 | 3.68 | 322 | 4.08 | - | - |
| 6-Nitro-1H-indazole | 225 | 4.19 | 315 | 3.82 | 355 | 3.82 |
| 7-Nitro-1H-indazole | 235 | 3.90 | 260 | 3.72 | 385 | 3.55 |
Observations and Interpretation:
-
Parent Indazole: 1H-Indazole exhibits three distinct absorption maxima in the UV region, corresponding to π → π* transitions within the bicyclic aromatic system.
-
Effect of Nitro Group: The introduction of a nitro group generally leads to the appearance of a new, strong absorption band at a longer wavelength (a bathochromic shift), which can be attributed to an intramolecular charge transfer (ICT) from the indazole ring to the nitro group. This is particularly evident for the 4- and 7-nitro isomers, with λmax values extending to 375 nm and 385 nm, respectively.
-
Isomeric Differences: The position of the nitro group significantly impacts the electronic transitions. For instance, 5-nitro-1H-indazole shows a very intense absorption at 322 nm (log ε = 4.08), while 6-nitro-1H-indazole displays a more complex spectrum with three distinct bands. The absorption of 4-nitro-1H-indazole extends furthest into the near-visible range among the mononitro derivatives.
The Role of Tautomerism and Solvent Effects
It is crucial to consider that indazole and its derivatives can exist in different tautomeric forms (1H and 2H). The position of the proton on one of the nitrogen atoms influences the electronic structure and, consequently, the UV-Vis spectrum. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by factors such as solvent polarity and pH. The absorption bands of individual tautomers can overlap, sometimes making spectral interpretation complex.[3]
The choice of solvent can also significantly affect the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity.
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum of a Nitro-Indazole Derivative
This section provides a detailed, step-by-step methodology for acquiring a high-quality UV-Vis absorption spectrum of a nitro-indazole derivative.
I. Materials and Equipment
-
Nitro-indazole derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
II. Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the nitro-indazole derivative using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask (e.g., 25 mL).
-
Add a small amount of the chosen spectroscopic grade solvent to dissolve the compound completely. Gentle sonication may be used if necessary.
-
Once dissolved, fill the volumetric flask to the mark with the solvent. This is your stock solution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in volumetric flasks to obtain concentrations that will result in an absorbance reading between 0.1 and 1.0 absorbance units (AU) at the λmax. This is the optimal range for accuracy and linearity according to the Beer-Lambert Law. A typical starting concentration for analysis is in the micromolar (µM) range.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely that of the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert Law equation: A = εbc, where A is the absorbance, ε is the molar absorptivity (in L mol-1 cm-1), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution (in mol L-1).
-
Visualizing the Process and Structures
To further clarify the concepts and procedures, the following diagrams have been generated.
Caption: Chemical structures of the four primary nitro-1H-indazole isomers.
Caption: A streamlined workflow for acquiring UV-Vis absorption spectra.
Conclusion and Future Perspectives
The UV-Vis absorption spectra of nitro-indazole derivatives serve as a powerful tool for their identification, characterization, and the study of their electronic properties. The position of the nitro group has a pronounced effect on the absorption maxima, providing a unique spectroscopic fingerprint for each isomer. This guide has provided a comparative analysis of the experimental UV-Vis data for key nitro-indazole isomers, a detailed experimental protocol for their measurement, and a theoretical framework for the interpretation of the results.
Future research in this area could focus on a more systematic study of solvent effects on the spectra of a wider range of nitro-indazole derivatives. Furthermore, the use of computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deeper insights into the nature of the electronic transitions and complement the experimental findings.[4] Such studies will undoubtedly contribute to the rational design of novel nitro-indazole-based compounds with tailored photophysical and biological properties for a wide array of applications in medicine and materials science.
References
- Elguero, J., Jacquier, R., & Tien Duc, H. C. N. (1966). Recherches dans la série des indazoles. IV. Spectres ultraviolets de quelques dérivés de l'indazole. Bulletin de la Société Chimique de France, 3727-3743.
-
PubChem. (n.d.). 4-Nitro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitro-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitro-1H-indazole. Retrieved from [Link]
- Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British journal of pharmacology, 108(2), 296–297.
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
- Gómez, S. T., Suvire, F. D., & Enriz, R. D. (2018). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 23(3), 646.
- Lavecchia, R., & Zuccarello, G. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4459-4468.
-
Chemistry LibreTexts. (2023, March 16). Effect of Solvent. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
Agilent. (n.d.). Optimum Parameters for UV-Vis Spectroscopy Poster. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... Retrieved from [Link]
- Fruk, L., & Niemeyer, C. M. (2009). Covalent attachment of DNA to carbon nanotubes for DNA-based nanoparticle assembly. Angewandte Chemie International Edition, 48(9), 1612-1615.
- de Oliveira, R. B., da Silva, A. B. F., & da Cunha, E. F. F. (2020).
Sources
Safety Operating Guide
Personal protective equipment for handling 7-nitro-1H-indazol-4-amine
Executive Summary & Risk Context
7-nitro-1H-indazol-4-amine (CAS: 132959-57-6) is a critical intermediate scaffold, often utilized in the synthesis of PARP and kinase inhibitors. While valuable, its structural motif—combining a nitro group (
The Safety Logic:
-
Energetic Potential: The nitro group on a heterocyclic ring introduces potential thermal instability. While not always a primary explosive, it should be treated as a Potential Energetic Material (PEM) until calorimetry data proves otherwise. Friction or static discharge during weighing are critical control points.
-
Toxicological Potency: As a nitro-aromatic amine, this compound carries risks of methemoglobinemia (oxidation of hemoglobin) and potential mutagenicity (intercalation with DNA). Standard "splash protection" is insufficient; permeation resistance is required.
Hazard Assessment & Engineering Controls
Before donning PPE, you must verify engineering controls. PPE is the last line of defense, not the first.
| Hazard Class | Specific Risk | Engineering Control (Mandatory) |
| Acute Toxicity | Oral/Inhalation (Category 3/4) | Fume Hood: Face velocity 80–100 fpm. Never handle dry powder on an open bench. |
| Physical | Static Discharge / Dust Explosion | Ionizing Bar/Gun: Use during weighing to neutralize static charge on the powder. |
| Mutagenicity | Suspected Germ Cell Mutagen | HEPA Filtration: If hood exhaust is recirculated (not recommended), it must pass through HEPA filters. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This protocol uses a "Double-Shell" approach to prevent skin absorption of nitro-compounds, which can readily permeate standard latex.
PPE Specification Table
| Body Zone | Standard Operation (Solution Handling) | High-Risk Operation (Weighing Solids / Spills) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner). | Laminate Liner (Silver Shield®) under Nitrile outer glove. | Nitro-aromatics can permeate nitrile in <15 mins. Laminates provide >4hr breakthrough protection [1]. |
| Respiratory | Fume Hood (Sash at working height). | N95 or P100 Respirator (if hood sash must be raised >18" for setup). | Fine powders aerosolize easily; static charge keeps them airborne. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Splash Goggles. | Safety glasses do not seal against airborne dust or splashes that track around the lens. |
| Body | Tyvek® Lab Coat (wrist cuffs). | Tyvek® Coverall + Chemical Apron. | Cotton lab coats absorb nitro-amines, creating a long-term dermal exposure risk. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure and static ignition occurs here.
-
Preparation: Place a disposable balance draft shield or an antistatic mat inside the fume hood.
-
Static Neutralization: Use an ionizing gun on the spatula and the receiving vessel before touching the stock container. Why? Nitro-indazoles are often dry, fluffy powders that generate significant static charge, leading to "scattering" and inhalation risk.
-
Transfer: Weigh directly into a tared vial with a septum cap. Do not use weighing boats (high static risk).
-
Sealing: Cap the vial immediately. Wipe the exterior with a Kimwipe dampened with Ethanol to remove invisible dust.
Phase B: Reaction & Solubilization
-
Solvent Choice: Dissolve the solid slowly. Avoid adding strong oxidizers directly to the solid.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. While the compound is stable, the intermediates generated during reduction (e.g., hydroxylamines) can be air-sensitive.
Phase C: Decontamination & Cleanup
-
The "Pink Water" Indicator: Nitro-amines often turn yellow/orange in solution. If you see color on your gloves, change them immediately .
-
Surface Decon: Wash surfaces with a 5% surfactant solution (soap/water) followed by 70% Isopropanol.
-
Note: Avoid using pure Acetone for cleaning nitro-rich spills, as it can form energetic condensates under basic conditions.
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for selecting PPE and disposal paths based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation to laminate gloves for solid handling.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] Do not use alcohol on skin, as it enhances the absorption of nitro-compounds into the bloodstream [2].
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.
-
Inhalation: Move to fresh air immediately. Seek medical attention to monitor for signs of methemoglobinemia (cyanosis/blue lips).
Waste Disposal (RCRA Compliance)
-
Classification: This material is likely not a "Listed" waste (P/U list) but must be characterized by the generator. Treat as Characteristic Hazardous Waste :
-
Ignitability (D001): If the powder burns vigorously.
-
Toxicity: Due to the nitro-amine functionality.
-
-
Segregation:
-
DO NOT mix with Oxidizing Acids (Nitric, Perchloric) in the waste stream (Explosion Hazard).
-
DO NOT mix with halogenated solvents if possible, to simplify incineration protocols.
-
-
Labeling: Label clearly as "Toxic, Organic Solid/Liquid, this compound."
References
-
Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 7-Nitroindazole (Structural Analog Safety Data). [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Pocket Guide to Chemical Hazards: Nitro-compounds and Aromatic Amines. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
